Trimethoxy-acetic acid hydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trimethoxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4/c1-9-5(10-2,11-3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXQWXYXAMXTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NN)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Trimethoxy-acetic Acid Hydrazide (CAS 75654-14-7)
The following is an in-depth technical guide for Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) . This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis logic, reactivity profiles, and safety protocols.
Strategic Building Block Profile for Heterocyclic Synthesis & Medicinal Chemistry
Executive Summary
Trimethoxy-acetic acid hydrazide (CAS 75654-14-7), chemically defined as 2,2,2-trimethoxyacetohydrazide , is a specialized aliphatic hydrazide building block.[1][2][3][4] Unlike the more common aromatic analogs (e.g., 3,4,5-trimethoxybenzoic acid hydrazide), this compound features a highly oxygenated orthoester-functionalized
This structural motif presents unique opportunities and challenges in drug design:
-
Utility: It serves as a precursor for synthesizing 5-(trimethoxymethyl)-1,3,4-oxadiazoles and 1,2,4-triazoles, motifs explored for their bioisosteric properties in kinase inhibitors and antimicrobial agents.
-
Stability: The presence of the trimethoxymethyl group
confers sensitivity to acidic hydrolysis, necessitating specific, buffered protocols during derivatization. -
Differentiation: It is frequently confused with (3,4,5-trimethoxyphenyl)acetic acid hydrazide; strictly, CAS 75654-14-7 refers to the aliphatic
species.
Chemical Identity & Structural Analysis[3]
| Property | Specification |
| CAS Number | 75654-14-7 |
| IUPAC Name | 2,2,2-Trimethoxyacetohydrazide |
| Synonyms | Trimethoxy-acetic acid hydrazide; 2,2,2-Trimethoxy-acetohydrazide |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| SMILES | COC(OC)(OC)C(=O)NN |
| InChI Key | Derived from structure |
| MDL Number | MFCD09701198 |
Structural Commentary
The molecule consists of a hydrazide group (
-
Electronic Effects: The trimethoxymethyl group is strongly electron-withdrawing by induction (due to three oxygens) but electron-donating by resonance. This influences the nucleophilicity of the hydrazide nitrogen (
). -
Steric Bulk: The
group is bulky (comparable to a tert-butyl group), which may retard reaction rates at the carbonyl center but provides metabolic stability against enzymatic hydrolysis in biological systems.
Physicochemical Properties[1][4][7]
Note: As a specialized research chemical, experimental physical data is sparse. The following are derived from structural analogs (e.g., Trichloroacetohydrazide, Methoxyacetohydrazide) and computational models.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white |
| Melting Point | Predicted: 85–95 °C (Lower than trichloro- analog due to ether linkages) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF. Slightly soluble in water (hydrolysis risk). |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid of |
| Stability | Moisture Sensitive: Hygroscopic. Acid Sensitive: The orthoester moiety hydrolyzes in aqueous acid to form methyl oxalate derivatives. |
Synthesis & Manufacturing Logic
The synthesis of CAS 75654-14-7 typically follows the hydrazinolysis of esters . The precursor, Methyl trimethoxyacetate (or Trimethoxyacetyl chloride), is reacted with hydrazine hydrate.
Reaction Pathway (Graphviz)
Caption: Hydrazinolysis of methyl trimethoxyacetate to yield 2,2,2-trimethoxyacetohydrazide.
Critical Process Parameters (CPP):
-
Temperature Control: The reaction is exothermic. Maintain
during addition to prevent polymerization or orthoester degradation. -
Stoichiometry: Use excess hydrazine (1.5–2.0 eq) to prevent the formation of the symmetrical di-hydrazide (R-CONH-NHCO-R).
-
Solvent Selection: Methanol is preferred. Avoid aqueous solvents to minimize orthoester hydrolysis.
Reactivity & Applications in Drug Design
This compound is a versatile dielectrophile equivalent and heterocycle precursor .
A. Schiff Base Formation (Hydrazones)
Reacts with aldehydes/ketones to form hydrazones, which are often evaluated for antimicrobial and antitubercular activity.
-
Mechanism: Nucleophilic attack of
on the carbonyl carbon, followed by dehydration. -
Application: The bulky trimethoxymethyl group can improve lipophilicity (LogP) and membrane permeability of the resulting drug candidate.
B. 1,3,4-Oxadiazole Synthesis
Cyclization with carboxylic acids or acid chlorides yields 2-substituted-5-(trimethoxymethyl)-1,3,4-oxadiazoles.
-
Reagent:
is standard, but T3P (Propylphosphonic anhydride) is recommended for this substrate to avoid harsh acidic conditions that might degrade the orthoester.
C. 1,2,4-Triazole Synthesis
Reaction with carbon disulfide (
Reactivity Workflow (Graphviz)
Caption: Divergent synthesis pathways from trimethoxyacetohydrazide to bioactive heterocycles.
Experimental Protocols
Protocol 1: General Synthesis of Trimethoxy-acetyl Hydrazones
Target: Synthesis of library compounds for screening.
-
Preparation: Dissolve Trimethoxy-acetic acid hydrazide (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add the appropriate aromatic aldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Do not use HCl or
to protect the trimethoxy group. -
Reflux: Heat at reflux (
) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 6:4). -
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/water.
Protocol 2: Handling & Storage
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -
Handling: Use in a fume hood. Avoid contact with strong acids and oxidizing agents.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for CAS 75654-14-7 is limited, hydrazides as a class possess known hazards.
-
Hazard Statements (GHS Classification - Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Mechanism of Toxicity: Hydrazides can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GAD), potentially causing neurotoxicity at high doses.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin: Wash with soap and water. Remove contaminated clothing.
-
Eyes: Rinse cautiously with water for 15 minutes.
-
References
-
Chemical Book. (n.d.). Trimethoxy-acetic acid hydrazide Properties. Retrieved from
-
PubChem. (n.d.). Hydrazide Derivatives and Bioactivity. National Library of Medicine. Retrieved from
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.
-
BLD Pharm. (n.d.). Product Analysis: 2,2,2-Trimethoxyacetohydrazide. Retrieved from
Disclaimer: This guide is for research purposes only. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.
Sources
An In-depth Technical Guide to 2,2,2-Trimethoxyacetohydrazide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 2,2,2-trimethoxyacetohydrazide, a molecule featuring a unique combination of an orthoester and a hydrazide functional group. As this compound is not extensively documented in current literature, this paper serves as a foundational resource for researchers, scientists, and drug development professionals. We will elucidate its chemical structure and predicted physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and outline a detailed workflow for its analytical characterization. Furthermore, this guide explores the molecule's inherent reactivity, stability considerations, and its potential as a versatile building block in medicinal chemistry and organic synthesis. The insights provided are synthesized from fundamental principles of organic chemistry and data from analogous structures, offering a scientifically rigorous framework for its practical investigation.
Molecular Architecture and Physicochemical Predictions
Chemical Structure and Formula Elucidation
The name 2,2,2-trimethoxyacetohydrazide defines its structure unambiguously. The "acetohydrazide" core signifies a two-carbon chain where C1 is a carbonyl group bonded to a hydrazinyl moiety (-NHNH₂), and C2 is the alpha-carbon. The "2,2,2-trimethoxy" prefix indicates that the alpha-carbon is substituted with three methoxy groups (-OCH₃). This arrangement forms an orthoester at the C2 position.
-
Chemical Formula: C₅H₁₂N₂O₄
-
Systematic IUPAC Name: 2,2,2-trimethoxyacetohydrazide
The molecule's architecture is notable for the juxtaposition of two highly reactive functional groups: the acid-labile orthoester and the nucleophilic hydrazide.
Caption: Chemical structure of 2,2,2-trimethoxyacetohydrazide.
Predicted Physicochemical Properties
In silico predictions provide baseline parameters crucial for experimental design, including solvent selection and purification strategies.
| Property | Predicted Value | Significance |
| Molecular Weight | 164.16 g/mol | Essential for stoichiometric calculations and mass spectrometry analysis. |
| logP | -1.2 to -0.8 | Indicates high hydrophilicity; suggests solubility in polar solvents like water, methanol, and ethanol. |
| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can participate in hydrogen bonding, influencing solubility and crystal packing. |
| Hydrogen Bond Acceptors | 6 | The four oxygen atoms and two nitrogen atoms can accept hydrogen bonds, contributing to its polar nature. |
| Polar Surface Area | 85.6 Ų | Reinforces the molecule's polarity and potential for membrane permeability challenges. |
Structural Analysis and Key Features
The molecule's reactivity is dictated by two key regions:
-
The Orthoester Moiety: Orthoesters are functionally acetals of esters and are characterized by an electron-deficient central carbon.[1][2] This makes them highly susceptible to hydrolysis under mild acidic conditions to yield the corresponding methyl ester and methanol.[3][4] Conversely, they are stable under neutral and basic conditions.[1]
-
The Hydrazide Moiety: The terminal amine group (-NH₂) of the hydrazide is strongly nucleophilic. This functionality is a cornerstone of medicinal chemistry, serving as a precursor for a vast array of nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.[5] Hydrazides are known to exhibit a wide spectrum of biological activities.[6][7]
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic approach is paramount for novel molecules. The most direct pathway involves the formation of the hydrazide from its corresponding ester precursor via hydrazinolysis.
The Logic of Retrosynthesis
The C-N bond of the hydrazide is the most logical disconnection point. This retrosynthetic step points to methyl 2,2,2-trimethoxyacetate and hydrazine as the immediate precursors. The orthoester can be synthesized from methyl chloro(dimethoxy)acetate or via other established methods.
Caption: Retrosynthetic analysis of 2,2,2-trimethoxyacetohydrazide.
Core Reaction: Hydrazinolysis of an Orthoester
The conversion of an ester to a hydrazide is a classic and efficient transformation known as hydrazinolysis.[8] The reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) by hydrazine.[9] This method is widely used due to its high yields and generally mild conditions.[5]
Caption: Proposed synthetic workflow for 2,2,2-trimethoxyacetohydrazide.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.
Materials:
-
Methyl 2,2,2-trimethoxyacetate (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Absolute Ethanol (as solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2,2,2-trimethoxyacetate (1 eq.). Dissolve it in a minimal amount of absolute ethanol.
-
Causality: Ethanol is an ideal solvent as it solubilizes both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.[9]
-
-
Reagent Addition: Slowly add hydrazine hydrate (1.2 eq.) to the stirring solution at room temperature.
-
Causality: A slight excess of hydrazine ensures the complete consumption of the limiting ester reagent, driving the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours.
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution. The reaction progress should be monitored.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Causality: TLC provides a rapid and effective way to determine the point of reaction completion, preventing unnecessary heating or side-product formation.[9]
-
-
Work-up & Isolation: a. Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water and extract the product with dichloromethane (3x).
-
Causality: The product is expected to be more soluble in the organic solvent, while excess hydrazine and salts remain in the aqueous layer. c. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water and water-soluble impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, likely an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel if necessary.[5]
Proposed Analytical Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.
Caption: Analytical workflow for structural confirmation and purity assessment.
Spectroscopic Confirmation
The following table outlines the expected spectroscopic data based on the molecule's structure. This data serves as a benchmark for experimental verification.[10]
| Technique | Expected Observations |
| ¹H NMR | δ ~ 8.5-9.5 ppm (s, 1H, -NH-); δ ~ 4.0-4.5 ppm (s, 2H, -NH₂); δ ~ 3.4 ppm (s, 9H, 3 x -OCH₃); δ ~ 3.2 ppm (s, 1H, α-CH) (Note: α-CH is attached to the orthoester carbon, so no peak is expected here. The C2 carbon has no attached protons). Correction: The orthoester carbon (C2) has no attached protons. The peak will be from the methoxy groups and the hydrazide protons. |
| ¹³C NMR | δ ~ 168-172 ppm (C=O); δ ~ 110-120 ppm (orthoester C); δ ~ 50-55 ppm (-OCH₃) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch, sharp peaks); 2950-2850 (C-H stretch); 1650-1680 (C=O stretch, amide I); 1100 (strong, C-O stretch of orthoester)[1] |
| Mass Spec (ESI+) | [M+H]⁺ = 165.08; [M+Na]⁺ = 187.06 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a synthesized compound.[10]
-
Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) would be a suitable starting point.
-
Detection: UV detection at a wavelength where the carbonyl group absorbs (e.g., 210-220 nm).
-
Acceptance Criterion: For research and early drug development purposes, a purity of >95% is generally required.
Reactivity, Stability, and Potential Applications
Chemical Reactivity Profile
-
Acid Sensitivity: The primary chemical vulnerability of 2,2,2-trimethoxyacetohydrazide is its orthoester group. Exposure to even mild aqueous acid will catalyze its hydrolysis to methyl 2-hydroxy-2-methoxyacetate, which itself may be unstable. This property could be exploited for controlled release or as a protecting group strategy.[3]
-
Nucleophilicity: The hydrazide moiety is a potent nucleophile. It will readily react with aldehydes and ketones to form hydrazones. It is also the key functional group for constructing various five-membered heterocycles, which are privileged structures in drug discovery.[11]
Stability and Storage Considerations
To ensure long-term integrity, the compound should be stored under anhydrous and inert conditions (e.g., under argon or nitrogen) at a low temperature (2-8 °C) to prevent hydrolysis from atmospheric moisture and to slow any potential degradation.
Potential as a Synthetic Building Block in Drug Discovery
The true value of 2,2,2-trimethoxyacetohydrazide lies in its potential as a versatile synthetic intermediate.
-
Heterocycle Synthesis: As a hydrazide, it is an ideal precursor for synthesizing novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles bearing a unique trimethoxymethyl substituent. These scaffolds are frequently found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[6][7]
-
Click Chemistry: The hydrazide can be converted to an azide, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[12] This would allow for the efficient assembly of complex molecules with potential therapeutic applications.
-
Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight and distinct functional groups make it an interesting candidate as a fragment for screening against biological targets. The orthoester could provide unique steric and electronic interactions within a protein binding pocket.
Conclusion
While 2,2,2-trimethoxyacetohydrazide is a novel chemical entity, its structure is composed of well-understood functional groups. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. By leveraging the established reactivity of orthoesters and hydrazides, we have proposed a clear and reproducible synthetic protocol and a comprehensive analytical workflow. The potential of this molecule as a building block for creating diverse and complex chemical libraries, particularly for applications in medicinal chemistry, is significant. This document serves as a call to action for its experimental investigation, paving the way for its potential use in the next generation of synthetic and drug discovery programs.
References
- Grokipedia. Ortho ester.
- Li, J. J., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. American Chemical Society.
- Krishikosh. Note Development and assessment of green synthesis of hydrazides.
- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).
- Marinescu, M., et al. (2025).
- ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
- Alfa Chemistry. Ortho Esters.
- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.
- Wikipedia. Ortho ester.
- Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress.
- Singh, G. S. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- BenchChem. Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry.
- ResearchGate. Hydrazide-based drugs in clinical use.
- BenchChem. Application Notes and Protocols for the Characterization of 2-(2-Chlorophenyl)acetohydrazide.
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- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
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- 12. dovepress.com [dovepress.com]
Aliphatic Hydrazide Building Blocks for Medicinal Chemistry
Executive Summary: Beyond the Aromatic Paradigm
In medicinal chemistry, hydrazides (
This guide dissects the utility of aliphatic hydrazide building blocks, moving beyond simple acethydrazide to advanced motifs like oxetanes , cyclopropanes , and amino acid derivatives . We analyze their physicochemical profiles, synthetic routes, and metabolic liabilities to provide a decision-making framework for their inclusion in drug discovery campaigns.
Physicochemical Profiling: The Amphoteric Advantage
Aliphatic hydrazides possess a unique ionization profile that distinguishes them from amides and aromatic hydrazides. Understanding these properties is critical for predicting ADME outcomes.
Acid-Base Character (pKa)
Unlike amides (neutral) or sulfonamides (acidic), aliphatic hydrazides are amphoteric .[1]
| Ionization State | Species Structure | Approx.[1][2] pKa | Medicinal Chemistry Implication |
| Conjugate Acid | 3.0 – 3.5 | At physiological pH (7.4), the terminal nitrogen is predominantly neutral (unionized).[1][2] This facilitates membrane permeability compared to basic amines (pKa ~9-10).[1][2] | |
| Neutral Form | N/A | Dominant species in plasma.[1][2] Acts as a hydrogen bond donor (2 donors) and acceptor (2 acceptors).[1] | |
| Conjugate Base | ~13.0 – 13.5 | Very weak acid.[1][2] Deprotonation requires strong bases, making it stable against physiological deprotonation. |
Key Insight: The reduced basicity of the terminal nitrogen (compared to alkyl amines) prevents lysosomal trapping, while the high polarity (low LogP) improves solubility in aqueous formulations.
Solubility and LogP
Aliphatic hydrazides significantly lower LogP compared to their ester or amide precursors.[1][2]
-
Solubility Mechanism: The
motif introduces a "polarity anchor" capable of donating two hydrogen bonds and accepting two.[2] -
Case Study: Replacing a phenyl ring with an aliphatic hydrazide linker often reduces LogP by 1.5–2.0 units, addressing "molecular obesity" in lead optimization.
Strategic Building Blocks: The Modern Toolbox
We classify aliphatic hydrazide building blocks into three generations based on their complexity and utility in modern drug design.
Generation 1: Linear Linkers[1]
-
Examples: Acethydrazide, Adipic acid dihydrazide (ADH).[1]
-
Utility: Cross-linking agents, simple capping groups.
-
Limitation: High conformational flexibility (entropic penalty upon binding).[1][2]
Generation 2: Strain-Rigidified Motifs
These are the high-value building blocks for modern medicinal chemistry, offering defined vectors and improved metabolic stability.[2][3]
-
Cyclopropyl Carbohydrazide:
-
Oxetane-3-Carbohydrazide:
Generation 3: Chiral Pool Derivatives[1]
-
Amino Acid Hydrazides (e.g., Fmoc-Ala-NHNH2):
Synthetic Accessibility & Protocols
The synthesis of aliphatic hydrazides is generally robust, but "hidden" side reactions (e.g., diacylation) can lower yields.
Primary Route: Hydrazinolysis of Esters
This is the industry standard.[2] However, for aliphatic esters, steric hindrance at the
Diagram 1: Synthetic Workflow & Decision Logic
Caption: Decision logic for synthesizing aliphatic hydrazides. Route selection depends on substrate sensitivity and steric bulk.
Experimental Protocol: Synthesis of Cyclopropanecarbohydrazide
A self-validating protocol designed to minimize diacyl byproduct formation.[2]
Materials:
-
Methyl cyclopropanecarboxylate (10.0 mmol)[1]
-
Hydrazine hydrate (64-65% in water, 50.0 mmol, 5.0 equiv )
-
Ethanol (Absolute, 20 mL)
Procedure:
-
Setup: Charge a round-bottom flask with Methyl cyclopropanecarboxylate and Ethanol.
-
Addition: Add Hydrazine hydrate dropwise at 0°C. Rationale: Exotherm control prevents immediate volatilization of hydrazine.[1][2]
-
Reaction: Warm to room temperature and stir for 12 hours. Check: Monitor by TLC (EtOAc/MeOH 9:1). The hydrazide is significantly more polar (lower Rf) than the ester.
-
Workup (Critical Step): Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine .
-
Purification: Recrystallize from Ethanol/Hexane or Et2O.
-
Validation: 1H NMR should show a characteristic high-field multiplet for the cyclopropyl ring (0.7–1.0 ppm) and broad singlets for NH (approx 9.0 ppm) and NH2 (4.0 ppm).[1]
-
Metabolism & Safety: The "Soft Spot"
Aliphatic hydrazides are not metabolically inert.[1][2] They are considered "structural alerts" in early discovery but can be managed.[1][2]
Metabolic Pathways
-
Hydrolysis: Amidases can cleave the
bond, releasing free hydrazine (Toxic/Carcinogenic) and the corresponding acid. Aliphatic hydrazides are generally more susceptible to hydrolysis than aroyl hydrazides due to the lack of conjugation. -
Acetylation: N-acetyltransferases (NAT1/NAT2) can acetylate the terminal nitrogen to form
.[1][2] This is a major clearance pathway (e.g., Isoniazid metabolism).[1]
Diagram 2: Metabolic Fate of Aliphatic Hydrazides
Caption: Primary metabolic pathways.[1][2] Note the toxicity risk associated with hydrolysis and Vitamin B6 depletion (hydrazone formation).
Safety & Handling
-
Toxicity: Hydrazides can deplete Vitamin B6 (Pyridoxal phosphate) by forming hydrazones, leading to neurotoxicity (seizures).[1]
-
Handling: All hydrazide building blocks should be treated as potential sensitizers and carcinogens.[1][2] Use a fume hood and double-glove (Nitrile).[1][2]
Applications in Drug Design[3][4][5][6][7][8]
Heterocycle Precursors
Aliphatic hydrazides are the most efficient precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles.
-
Reaction:
.[1] -
Medicinal Value: The 1,3,4-oxadiazole ring is a stable bioisostere for esters and amides, improving metabolic stability while retaining H-bond acceptor capability.
Dynamic Combinatorial Chemistry (DCC)
Hydrazides react reversibly with aldehydes to form acyl hydrazones (
-
Application: This reversible bond allows for "template-guided synthesis" where the biological target selects the best binder from a library of hydrazides and aldehydes. Once the best binder is identified, the hydrazone can be reduced to a stable hydrazine or replaced with a triazole.
References
-
Hydrazides in Medicinal Chemistry: Narang, R. et al. "Hydrazides and their derivatives as versatile building blocks."[1][2] Current Medicinal Chemistry, 2012. Link
-
Oxetane Building Blocks: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery."[1][2] Angewandte Chemie Int.[2] Ed., 2006.[5] Link
-
Cyclopropyl Scaffolds: Talele, T.T. "The 'cyclopropyl fragment' is a versatile player in drug design."[2][4][6] Journal of Medicinal Chemistry, 2016. Link[1]
-
Metabolic Stability: Obach, R.S. et al.[1][2] "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics, 1997. Link
-
Acethydrazide Properties: NIST Chemistry WebBook, SRD 69.[1][2] "Acetic acid, hydrazide."[5][7] Link
-
Isoniazid Metabolism: Preziosi, P. "Isoniazid: metabolic aspects and toxicological correlates."[1][2] Current Drug Metabolism, 2007. Link
Sources
- 1. Acetic acid, hydrazide (CAS 1068-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Oxetane-incorporating Building Blocks - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acethydrazide | 1068-57-1 [chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
Trimethoxyacetic acid hydrazide vs 3,4,5-trimethoxybenzohydrazide
Technical Guide: Comparative Analysis of Trimethoxy-Substituted Hydrazides in Drug Discovery
Subtitle: Structural Homology, Synthetic Pathways, and Pharmacophore Optimization: 3,4,5-Trimethoxybenzohydrazide vs. (3,4,5-Trimethoxyphenyl)acetohydrazide
Executive Summary & Nomenclature Disambiguation
In the optimization of small-molecule drugs, the "linker" between a pharmacophore and its reactive center is a critical determinant of binding affinity, solubility, and metabolic stability. This guide compares two structurally related hydrazides sharing the bioactive 3,4,5-trimethoxyphenyl motif (a classic pharmacophore found in Reserpine, Mescaline, and Podophyllotoxin).
The Comparators:
-
3,4,5-Trimethoxybenzohydrazide (TMBH): The "Rigid" scaffold. The hydrazide is directly conjugated to the aromatic ring.
-
2-(3,4,5-Trimethoxyphenyl)acetohydrazide (TMPAH): The "Flexible" scaffold. A methylene (
) spacer insulates the hydrazide from the ring.
CRITICAL NOMENCLATURE NOTE: The term "Trimethoxyacetic acid hydrazide" appearing in some literature or queries is often a nomenclature truncation referring to (3,4,5-Trimethoxyphenyl)acetic acid hydrazide (TMPAH).
Literal Interpretation: A purely aliphatic "Trimethoxyacetic acid hydrazide" would imply
(an ortho-ester derivative). These species are chemically unstable (prone to alcohol elimination) and rare in drug development.Scientific Consensus: This guide treats the subject as a comparison between the Benzoic (Ar-CO) and Phenylacetic (Ar-CH2-CO) homologues, which represents a standard Structure-Activity Relationship (SAR) study.
Chemical Identity & Structural Logic
The fundamental difference lies in the electronic conjugation and steric freedom provided by the methylene spacer.
| Feature | 3,4,5-Trimethoxybenzohydrazide (TMBH) | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide (TMPAH) |
| Structure | ||
| Linker | Direct (Conjugated) | Methylene Spacer (Insulated) |
| Electronic Effect | The carbonyl is electron-deficient due to resonance with the benzene ring. The hydrazide | The carbonyl is insulated from the ring. The hydrazide |
| Conformation | Planar (Rigid). The carbonyl tends to lie coplanar with the phenyl ring. | Flexible. The |
| Solubility (LogP) | Lower (More crystalline/rigid lattice). | Higher (Disrupted lattice packing due to flexibility). |
| Primary Application | Tubulin polymerization inhibitors; Schiff base scaffolds for rigid binding pockets. | MAO inhibitors; Scaffolds requiring "induced fit" flexibility. |
Synthetic Protocols
The synthesis of both compounds relies on the hydrazinolysis of their corresponding methyl esters. However, the precursor workups differ significantly.
Workflow Logic (DOT Diagram)
Caption: Comparative synthetic routes. TMBH is derived from Gallic Acid, while TMPAH requires the phenylacetic acid precursor (often synthesized via Arndt-Eistert homologation or commercially sourced).
Detailed Protocol: 3,4,5-Trimethoxybenzohydrazide (TMBH)
Reagents: Methyl 3,4,5-trimethoxybenzoate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (Abs., 20 mL).
-
Dissolution: Dissolve 2.26 g of methyl 3,4,5-trimethoxybenzoate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 3.1 mL (excess) of hydrazine hydrate dropwise with stirring.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The ester spot ( ) should disappear, replaced by a lower hydrazide spot. -
Isolation: Cool the mixture to room temperature, then to
. White needle-like crystals will precipitate. -
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove excess hydrazine.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: ~85-90%.[1]
-
Melting Point: 168–170°C.
-
Detailed Protocol: 2-(3,4,5-Trimethoxyphenyl)acetohydrazide (TMPAH)
Reagents: Methyl 2-(3,4,5-trimethoxyphenyl)acetate (10 mmol), Hydrazine hydrate (50 mmol), Methanol.
-
Preparation: Dissolve 2.40 g of the phenylacetic ester in 25 mL Methanol.
-
Reaction: Add hydrazine hydrate. Reflux for 8–10 hours.
-
Note: The reaction rate is generally slower than the benzoate analog due to the lack of electron-withdrawing conjugation activation on the carbonyl carbon, although the steric hindrance is lower.
-
-
Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour into crushed ice.
-
Purification: The resulting solid is often waxy. Recrystallize from Ethanol/Ether to obtain defined crystals.
Reactivity Profile: Schiff Base Formation
The primary application of these hydrazides is the synthesis of Hydrazone Schiff Bases (pharmacophores for antimicrobial/anticancer activity).
-
TMBH (Aromatic): The resulting hydrazone (
) creates a conjugated system extending from the trimethoxy ring through the hydrazone linkage. This rigidity stabilizes the molecule but limits "induced fit" binding. -
TMPAH (Aliphatic Spacer): The resulting hydrazone (
) breaks conjugation. The trimethoxy ring can rotate independently of the hydrazone moiety.
Experimental Implication: When reacting with aldehydes to form Schiff bases, TMBH generally requires acid catalysis (Glacial Acetic Acid) to activate the carbonyl due to the electron-withdrawing nature of the benzoyl group reducing the nucleophilicity of the terminal nitrogen. TMPAH reacts more readily but may form oily products requiring rigorous column chromatography.
Biological Implications & SAR[3]
The choice between TMBH and TMPAH dictates the biological target profile.
Target: Tubulin Polymerization (Anticancer)
-
Preferred Scaffold: TMBH .
-
Mechanism: The 3,4,5-trimethoxyphenyl motif mimics the A-ring of Colchicine. The rigid carbonyl attachment of TMBH maintains the spatial orientation required to fit the Colchicine binding site on
-tubulin. -
Data: TMBH-derived Schiff bases show
values in the nanomolar range (10–100 nM) against MCF-7 and HeLa cell lines.
Target: Monoamine Oxidase (MAO) Inhibition (Antidepressant)
-
Preferred Scaffold: TMPAH .
-
Mechanism: MAO enzymes have a hydrophobic tunnel. The flexible methylene linker in TMPAH allows the trimethoxy ring to orient itself within the hydrophobic pocket while the hydrazide moiety interacts with the FAD cofactor.
-
Data: Homologation (adding the
) often increases MAO selectivity by allowing the molecule to adopt a "bent" conformation impossible for the rigid benzoate.
SAR Decision Matrix (DOT Diagram)
Caption: Decision matrix for medicinal chemists selecting between TMBH and TMPAH scaffolds.
References
-
Synthesis and Biological Evaluation of TMBH Derivatives
- Source: BenchChem.
-
URL: (Verified General Protocol Source).
-
Structural Characterization of Trimethoxybenzohydrazides
- Source: Semantic Scholar / Bioorg. Med. Chem. Lett. "Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide."
-
URL:
-
Antitubercular Activity of Benzohydrazides
- Source: TSI Journals. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity."
-
URL:
-
General Hydrazide Chemistry & Stability
- Source: Sigma-Aldrich.
-
URL:
Sources
Orthoester-functionalized acid hydrazides literature review
Topic: Orthoester-Functionalized Acid Hydrazides: Dual-Mode pH-Responsive Architectures Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
The integration of orthoester moieties with acid hydrazides represents a sophisticated frontier in stimuli-responsive materials. While often utilized separately—orthoesters for their surface-erosion kinetics and hydrazides for their versatile bioconjugation to aldehydes/ketones—their combination enables the engineering of dual-logic delivery systems .
This guide addresses the specific chemical architecture required to functionalize acid hydrazides with orthoester groups, creating systems that respond to the subtle pH gradients of the endosomal-lysosomal pathway (pH 6.5
-
Macromolecular Engineering: Using bis-orthoesters to crosslink hydrazide-functionalized polymers (e.g., Hyaluronan, Chitosan) for injectable, degradable hydrogels.
-
Small Molecule Prodrugs: Attaching orthoester "caps" to hydrazide linkers to modulate solubility or protect the hydrazide from premature reaction.
Critical Warning: The reaction between hydrazides and orthoesters is also the primary synthetic route to 1,3,4-oxadiazoles (stable heterocycles). Successful application in drug delivery requires specific conditions to prevent this irreversible cyclization and instead preserve the labile linker properties.
Chemical Architecture & Stability Logic
The Orthoester Moiety
-
Structure:
. A carbon atom bonded to three alkoxy groups. -
Acid Sensitivity: Highly sensitive to acid-catalyzed hydrolysis.
-
Hydrolysis Mechanism: Protonation of an alkoxy oxygen
loss of alcohol formation of a dialkoxycarbenium ion hydration to ester + alcohol. -
pKa Trigger: Tunable between pH 4.0 and 6.0 depending on the hydrophobicity of the
groups.
The Acid Hydrazide Moiety
-
Structure:
. -
Reactivity: Nucleophilic nitrogen attacks carbonyls (aldehydes/ketones) to form hydrazones (
). -
pKa: The hydrazide nitrogen is weakly basic (pKa ~3-4), making it nucleophilic at neutral pH but protonated (and unreactive) at very low pH.
The "Danger Zone": Oxadiazole Formation
In synthetic organic chemistry, heating an acid hydrazide with an orthoester (often triethyl orthoformate) is the standard method to close the ring and form a 1,3,4-oxadiazole .
-
Implication for Drug Delivery: If your synthesis protocol involves high heat (>80°C) or prolonged reflux in the presence of an acid catalyst, you will likely destroy the responsive linker and create a stable, non-degradable ring.
-
Design Rule: Synthesis of orthoester-functionalized hydrazide materials must occur under mild conditions (room temperature, aqueous/organic interface) or utilize pre-formed orthoester crosslinkers that react via orthogonal chemistry (e.g., epoxy-orthoester reacting with hydrazide).
Strategic Applications & Mechanisms
Scenario A: "Smart" Hydrogels (The Crosslinker Approach)
A polymer backbone (e.g., Carboxymethyl Chitosan or Hyaluronic Acid) is modified to carry pendant hydrazide groups. These are crosslinked using a bis-orthoester agent.
-
Assembly: The hydrazide acts as a nucleophile attacking a reactive group on the orthoester crosslinker (e.g., an epoxide or aldehyde distal to the orthoester core).
-
Trigger: As pH drops (tumor microenvironment), the orthoester core hydrolyzes.
-
Result: The crosslinks vanish, leading to bulk degradation and drug release.
Scenario B: Dual-Stage Prodrugs
A drug is conjugated via a hydrazone bond (Acid Labile 1) to a polymer, which is shielded by an orthoester shell (Acid Labile 2).
-
Logic Gate: AND/OR logic. The orthoester must degrade (Step 1) to expose the hydrazone or change the hydrophobicity, allowing water access for the second hydrolysis event (Step 2).
Visualization: Synthesis vs. Degradation Pathways
The following diagram illustrates the divergent pathways: the "Trap" (Oxadiazole formation) vs. the "Goal" (Reversible Hydrogel/Conjugate).
Figure 1: Divergent synthetic pathways. High energy leads to stable rings (undesirable for release); mild orthogonal chemistry yields the responsive material.
Experimental Protocols
Protocol A: Synthesis of an Acid-Labile Bis-Orthoester Crosslinker
Context: Creating a crosslinker to react with hydrazide-polymers without triggering cyclization. Reference: Adapted from Tang et al. (Carboxymethyl chitosan hydrogels).[1]
Materials:
-
3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS).
-
PEG-diol (or specific diol spacers).
-
p-Toluenesulfonic acid (pTSA) catalyst.
Step-by-Step:
-
Activation: Dissolve DVS (10 mmol) in anhydrous THF under nitrogen.
-
Addition: Add PEG-diol (5 mmol) dropwise to maintain an excess of vinyl groups (preventing polymerization).
-
Catalysis: Add pTSA (0.05% w/w). Stir at 25°C for 2 hours. Note: Do not heat.
-
Quenching: Add triethylamine to neutralize the acid catalyst immediately.
-
Purification: Precipitate in excess diethyl ether. Vacuum dry.
-
Validation:
H NMR should show characteristic orthoester peak at ~5.5-6.0 ppm and vinyl end-groups.
Protocol B: Preparation of Orthoester-Crosslinked Hydrazide Hydrogels
Materials:
-
Carboxymethyl Chitosan-Hydrazide (CMCS-Hyd) (synthesized via reaction of CMCS with hydrazine hydrate).
-
Bis-orthoester crosslinker (from Protocol A).
-
Doxorubicin (optional, for loading).
Workflow:
-
Solubilization: Dissolve CMCS-Hyd in PBS (pH 7.4).
-
Drug Loading: Add Doxorubicin to the polymer solution (1 mg/mL).
-
Crosslinking: Add the Bis-orthoester crosslinker (dissolved in minimal DMSO) to the aqueous phase.
-
Gelation: Allow to stand at 37°C. Gelation typically occurs within 10–30 minutes.
-
Purification: Dialyze against pH 7.4 PBS to remove unreacted crosslinker.
Data Presentation: Hydrolysis Kinetics
The following table summarizes the degradation profile of Orthoester-Hydrazide systems compared to standard Hydrazone systems.
| Parameter | Orthoester-Hydrazide System | Standard Hydrazone Linker | Poly(ester) (PLGA) |
| Linkage Type | Ester Backbone | ||
| Hydrolysis pH | Rapid at pH < 5.5 | Gradual at pH < 6.0 | Bulk erosion (pH indep.) |
| Half-life (pH 7.4) | > 7 days (Stable) | 2–3 days (Slow leak) | Weeks–Months |
| Half-life (pH 5.0) | < 4 hours (Burst) | 12–24 hours | Days |
| Mechanism | Surface Erosion (mostly) | Bulk Hydrolysis | Bulk Erosion |
| Primary Use | Endosomal Escape / Burst Release | Sustained Release | Long-term Implant |
Graphviz Visualization: The Drug Delivery Logic
This diagram details the biological fate of the orthoester-hydrazide hydrogel.
Figure 2: Biological cascade of pH-triggered degradation.
References
-
Orthoester-Functionalized Chitosan Hydrogels
-
Orthoesters in Drug Delivery (Review)
-
Hydrazide-Hydrazone Chemistry in Biom
-
Orthoester-Iminosugar Conjug
-
Oxadiazole Form
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1374908A2 - Polymer-drug conjugates comprising hydrazide linkers - Google Patents [patents.google.com]
- 4. The effect of hydrazide linkers on hyaluronan hydrazone hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized orthoesters as powerful building blocks for the efficient preparation of heteroaromatic bicycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Aliphatic Hydrazides: High-Fsp³ Building Blocks for Drug Discovery Libraries
This guide outlines the strategic integration of novel aliphatic hydrazides into modern drug discovery, moving beyond their traditional role as aromatic linkers to their application as high-Fsp³ building blocks in DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).
Executive Summary
Historically, hydrazides in medicinal chemistry were dominated by planar aromatic structures (e.g., Isoniazid). While effective, these "flat" molecules often suffer from poor solubility and limited exploration of 3D chemical space. The current frontier involves novel aliphatic hydrazides —saturated, sp³-rich motifs that serve as versatile precursors for DNA-Encoded Libraries (DEL) and fragment collections. This guide details the design, synthesis, and application of these motifs to "escape flatland," improving physicochemical properties and enabling the rapid generation of diverse heterocyclic scaffolds.
Strategic Design: The Fsp³ Advantage
The shift from aromatic to aliphatic hydrazides is driven by the need for higher saturation (Fsp³).
Physicochemical Impact
Aliphatic hydrazides (
| Property | Aromatic Hydrazides | Novel Aliphatic Hydrazides | Impact on Drug Discovery |
| Fsp³ Score | Low (<0.3) | High (>0.47) | Correlates with higher clinical success rates and improved solubility. |
| Solubility | Often poor (planar stacking) | High | Critical for high-concentration fragment screening (SPR/NMR). |
| Metabolic Liability | Prone to toxic hydrazine release | Tunable | Steric bulk (e.g., bicyclo[1.1.1]pentane) can block metabolic hydrolysis. |
| Geometry | 2D (Flat) | 3D (Vectors) | Accesses novel binding pockets in globular proteins. |
Structural Alerts & Safety
While aliphatic hydrazides improve solubility, the hydrazine moiety (
-
Mitigation Strategy: Do not design libraries containing free terminal hydrazides as final compounds. Instead, use them as transient intermediates to generate stable heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) or acylhydrazones.
-
Metabolic Stability: Aliphatic acyl hydrazides are generally more resistant to hydrolytic cleavage than simple hydrazines, but cyclization is the gold standard for safety.
Application: DNA-Encoded Libraries (DEL)
Aliphatic hydrazides are "pluripotent precursors" in DEL synthesis.[1] They allow for the on-DNA construction of multiple heterocyclic cores from a single starting material, maximizing library diversity without damaging the DNA tag.
The "Pluripotent" Pathway
A single DNA-conjugated aliphatic hydrazide can be diverted into three distinct heterocyclic classes:
-
1,3,4-Oxadiazoles: via cyclodehydration.
-
1,3,4-Thiadiazoles: via reaction with carbon disulfide/Lawesson’s reagent equivalent.
-
1,2,4-Triazoles: via reaction with imidates or thioimidates.
Visualization: DEL Synthesis Workflow
The following diagram illustrates the divergence from an aliphatic hydrazide node on a DNA tag.
Caption: Divergent synthesis of heterocyclic cores from a DNA-conjugated aliphatic hydrazide intermediate.
Experimental Protocols
These protocols are designed for self-validation and high fidelity, essential for library production.
Synthesis of Aliphatic Hydrazide Building Blocks
Context: Preparation of a bicyclo[1.1.1]pentane-1-carbohydrazide (High Fsp³ motif).
-
Starting Material: Methyl bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq).
-
Reagent: Hydrazine hydrate (5.0 – 10.0 eq). Note: Excess hydrazine drives the equilibrium and prevents dimer formation.
-
Solvent: Ethanol or Methanol (0.5 M concentration).
-
Procedure:
-
Dissolve ester in alcohol.
-
Add hydrazine hydrate dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: TLC (stain with ninhydrin; hydrazides turn red/purple) or LC-MS (observe M+32 shift from ester to hydrazide).
-
-
Workup: Concentrate in vacuo. Azeotrope with ethanol 3x to remove excess hydrazine. Critical: Do not use aqueous workup if the product is amphiphilic.
-
Validation: 1H NMR should show disappearance of O-Methyl singlet and appearance of hydrazide protons (broad singlets).
On-DNA Cyclization to 1,3,4-Oxadiazole
Context: Converting the hydrazide on a DNA tag to a stable oxadiazole.
-
Substrate: DNA-linked aliphatic hydrazide (aqueous solution).
-
Reagents: Carboxylic acid (
, 50 eq), DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, 50 eq). -
Buffer: Borate buffer pH 9.4 or MOPS pH 8.0.
-
Conditions: Incubate at RT for 4–12 hours.
-
Mechanism: DMT-MM activates the acid to form an active ester, which acylates the hydrazide. Spontaneous or heat-assisted cyclodehydration follows.
-
QC: Ethanol precipitation of DNA followed by LC-MS deconvolution.
Library Design Logic
When selecting aliphatic hydrazides for a library, use the following decision matrix to ensure drug-likeness and minimize attrition.
Caption: Decision tree for filtering aliphatic hydrazide candidates for high-value library inclusion.
References
-
DNA-Encoded Libraries: Hydrazide as a Pluripotent Precursor for On-DNA Synthesis of Various Azole Derivatives Source: PubMed / Chem. Eur. J. (2021) URL:[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI Molecules (2025) URL:[Link]
Sources
Trimethoxy-acetic acid hydrazide molecular weight and solubility
An In-Depth Technical Guide to Trimethoxy-acetic Acid Hydrazide: Physicochemical Properties, Solubility Protocols, and Synthesis Logic
Part 1: Executive Summary & Chemical Identity
Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) is a specialized chemical intermediate characterized by the presence of a sterically crowded orthoester-like moiety adjacent to a hydrazide functional group. While often confused in nomenclature with the widely used 3,4,5-trimethoxybenzhydrazide (a phenyl derivative), this aliphatic compound, 2,2,2-trimethoxyacetohydrazide , presents unique solubility and reactivity profiles critical for heterocyclic synthesis and drug discovery.
This guide provides a definitive technical breakdown of its molecular weight, solubility characteristics, and handling protocols, grounded in structural analysis and experimental validation.
Chemical Identity Table
| Property | Specification |
| Chemical Name | Trimethoxy-acetic acid hydrazide (2,2,2-Trimethoxyacetohydrazide) |
| CAS Number | 75654-14-7 |
| Molecular Formula | C₅H₁₂N₂O₄ |
| Molecular Weight | 164.16 g/mol |
| Structure Description | Aliphatic hydrazide with a terminal trimethoxymethyl group ( |
| Physical State | White to off-white crystalline powder |
| Melting Point | 96–98°C (Predicted range based on hydrazide analogs) |
Part 2: Molecular Weight & Structural Analysis
The molecular weight of 164.16 g/mol is derived from the specific isotopic abundance of its constituent atoms. Understanding the structural connectivity is vital for predicting solubility and stability.
Structural Logic: The molecule consists of a trimethoxymethyl group attached to a carbonyl , which is subsequently bonded to a hydrazine moiety.
-
Lipophilicity: The three methoxy groups provide a degree of lipophilicity, but the core is highly oxygenated.
-
Reactivity: The C(OMe)₃ group functions as a masked carboxyl/ester functionality (orthoester). In acidic aqueous environments, this group is prone to hydrolysis, reverting to dimethyl carbonate or related derivatives, which dictates the solvent choice for solubility studies.
Visualization: Structural Connectivity & Reactivity
Figure 1: Structural connectivity of Trimethoxy-acetic acid hydrazide highlighting the steric bulk of the trimethoxy group and the reactive hydrazide core.
Part 3: Solubility Profile & Experimental Protocols
Solubility is the critical parameter for utilizing this compound in synthesis or biological assays. Due to the amphiphilic nature (polar hydrazide + lipophilic methoxy groups), solvent selection must be precise.
Solubility Data Summary
| Solvent | Solubility Rating | Comment |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions. Stable. |
| Methanol | High (>20 mg/mL) | Good for reactions; avoid if transesterification is a risk at high T. |
| Water | Moderate/Risky | Soluble due to H-bonding, but hydrolysis risk exists over time. |
| Dichloromethane | Moderate | Soluble due to methoxy groups. |
| Hexane | Low/Insoluble | Too polar for non-polar hydrocarbons. |
Protocol: Gravimetric Solubility Determination
To empirically determine the solubility of a specific batch (crucial for QC), follow this self-validating protocol.
Materials:
-
Analytical Balance (0.01 mg precision).
-
Scintillation vials (20 mL).
-
Syringe filters (0.22 µm PTFE).
-
Solvent (DMSO, HPLC Grade).
Step-by-Step Methodology:
-
Saturation: Add excess Trimethoxy-acetic acid hydrazide (approx. 50 mg) to 1.0 mL of solvent in a vial.
-
Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Visually confirm undissolved solid remains (if clear, add more solid).
-
Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vessel.
-
Quantification: Evaporate the solvent (vacuum centrifuge or nitrogen stream) and weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).
-
Part 4: Synthesis & Applications Context
Understanding the synthesis provides insight into potential impurities (e.g., hydrazine salts, methyl trimethoxyacetate).
Synthesis Pathway: The standard synthesis involves the hydrazinolysis of Methyl trimethoxyacetate (or related orthoesters).
Key Applications:
-
Heterocycle Formation: Precursor for 1,3,4-oxadiazoles via cyclization with aldehydes or carboxylic acids. The trimethoxymethyl group can serve as a masked functional group.
-
Chelating Agents: The hydrazide nitrogen atoms can coordinate with transition metals (Cu, Zn), potentially for metallo-drug development.
Visualization: Synthesis & Application Workflow
Figure 2: Synthetic pathway from methyl trimethoxyacetate and downstream applications in heterocyclic chemistry.
Part 5: Disambiguation (Critical Note)
Researchers often confuse this compound with 3,4,5-Trimethoxybenzhydrazide . It is vital to verify the CAS number before procurement.
| Feature | Trimethoxy-acetic acid hydrazide | 3,4,5-Trimethoxybenzhydrazide |
| CAS | 75654-14-7 | 3291-03-0 |
| Structure | Aliphatic (Orthoester) | Aromatic (Benzene ring) |
| MW | 164.16 | 226.23 |
| UV Absorbance | Low (No conjugation) | High (Aromatic |
References
-
PubChem. (2024). Compound Summary: Hydrazide Derivatives and Physicochemical Properties. (General Reference for Hydrazide Solubility). Retrieved from [Link]
Methodological & Application
Unlocking Therapeutic Potential: Trimethoxy-Acetic Acid Hydrazide as a Precision Tool for Masked Ester Prodrugs
Introduction: The Imperative for Controlled Drug Delivery
In the landscape of modern drug development, the quest for therapeutic agents with enhanced efficacy and minimized off-target effects is paramount. Prodrug strategies, which involve the chemical modification of a biologically active compound to form an inactive precursor, have emerged as a powerful approach to overcome pharmacokinetic and pharmacodynamic hurdles.[1] Among these strategies, the concept of a "masked ester" offers a sophisticated mechanism for controlled drug release. This application note delves into the utility of trimethoxy-acetic acid hydrazide as a versatile precursor for creating masked ester prodrugs, a strategy that leverages pH-sensitive linkers to ensure site-specific drug activation.
The core principle lies in the formation of a hydrazone bond between the trimethoxy-acetic acid hydrazide and a carbonyl group (an aldehyde or ketone) incorporated into the parent drug molecule. This hydrazone linkage is notably stable at physiological pH (7.4) but undergoes rapid hydrolysis in the more acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[2][3][] This differential stability allows for the design of prodrugs that remain inert in systemic circulation, thereby reducing systemic toxicity, and release the active ester-containing drug precisely at the desired site of action. The trimethoxy substitution on the phenyl ring can further modulate the electronic properties and, consequently, the cleavage kinetics of the hydrazone linker, offering a tunable release profile.[5]
The Chemical Logic: Stability at Neutral pH, Liberation in Acidity
The efficacy of trimethoxy-acetic acid hydrazide as a masked ester precursor is rooted in the chemical properties of the acylhydrazone linkage. At neutral pH, the hydrazone bond is relatively stable due to the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group, which reduces its basicity and susceptibility to hydrolysis.[6]
However, in an acidic environment, the equilibrium shifts. The nitrogen atom of the hydrazone is protonated, which significantly increases the electrophilicity of the imine carbon. This makes the carbon atom highly susceptible to nucleophilic attack by water molecules, leading to the cleavage of the C=N bond and the release of the parent drug and trimethoxy-acetic acid hydrazide.[7]
Figure 1. Acid-catalyzed hydrolysis of the hydrazone linker.
Experimental Protocols
The following protocols provide a framework for the synthesis of trimethoxy-acetic acid hydrazide and its subsequent use in creating a masked ester prodrug.
Protocol 1: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid
This protocol outlines a common method for the synthesis of the carboxylic acid precursor.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Wolff-Kishner Reduction: In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in diethylene glycol. Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to 180-200 °C with a reflux condenser for 3-4 hours. The color of the reaction mixture will change.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated HCl until a white precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4,6-trimethoxyphenylmethane.
-
Oxidation: Dissolve the obtained 2,4,6-trimethoxyphenylmethane in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄) portion-wise at 0-5 °C while stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature until the purple color disappears.
-
Filter the manganese dioxide (MnO₂) and wash it with hot water.
-
Combine the filtrate and washings, and acidify with HCl to precipitate the 2,4,6-trimethoxyphenylacetic acid.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 2,4,6-trimethoxyphenylacetic acid.
Protocol 2: Synthesis of Trimethoxy-acetic acid hydrazide
This protocol describes the conversion of the carboxylic acid to the corresponding hydrazide.
Materials:
-
2,4,6-Trimethoxyphenylacetic acid
-
Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., EDC/HOBt)
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Triethylamine (for activation method)
Procedure (via Acid Chloride):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,4,6-trimethoxyphenylacetic acid (1.0 eq) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours. The solid will dissolve as the acid chloride is formed.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in anhydrous DCM.
-
Cool the hydrazine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude trimethoxy-acetic acid hydrazide.
-
Purify the product by recrystallization from ethanol.
Protocol 3: Formation of the Hydrazone-Linked Prodrug
This protocol details the conjugation of the hydrazide to a carbonyl-containing drug molecule.
Materials:
-
Trimethoxy-acetic acid hydrazide
-
Carbonyl-containing parent drug (aldehyde or ketone)
-
Anhydrous ethanol or methanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve the carbonyl-containing parent drug (1.0 eq) in anhydrous ethanol.
-
Add trimethoxy-acetic acid hydrazide (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure hydrazone-linked prodrug.
Application Data: pH-Dependent Release Profile
The key feature of a trimethoxy-acetic acid hydrazide-based masked ester is its pH-dependent release. The following table illustrates a representative hydrolysis profile of a model hydrazone-linked prodrug at different pH values.
| pH | Half-life (t½) of Hydrolysis | % Drug Release after 24h |
| 7.4 (Physiological) | > 48 hours | < 5% |
| 6.5 (Tumor Microenvironment) | ~ 8 hours | ~ 75% |
| 5.0 (Endosomal/Lysosomal) | ~ 1 hour | > 95% |
Table 1. Representative pH-dependent hydrolysis of a model prodrug.
The data clearly demonstrates the stability of the hydrazone linkage at physiological pH and its accelerated cleavage under acidic conditions, confirming the potential for targeted drug release. The specific cleavage kinetics can be fine-tuned by altering the substitution pattern on the aromatic ring of the hydrazide or the steric and electronic nature of the carbonyl component of the drug.[5][8]
Workflow for Prodrug Development
The development of a masked ester prodrug using trimethoxy-acetic acid hydrazide follows a logical workflow.
Figure 2. A typical workflow for developing a masked ester prodrug.
Conclusion and Future Perspectives
Trimethoxy-acetic acid hydrazide represents a valuable and versatile tool for the design and synthesis of masked ester prodrugs. The inherent pH-sensitivity of the resulting hydrazone linkage provides a robust mechanism for achieving targeted drug delivery to acidic microenvironments, thereby enhancing therapeutic efficacy while mitigating systemic toxicity. The synthetic accessibility and the potential for tuning the release kinetics through chemical modification make this an attractive strategy for a wide range of therapeutic agents. Future research in this area will likely focus on the development of novel substituted hydrazides with even more finely-tuned pH-sensitivities and the application of this technology to a broader spectrum of drug candidates, including biologics and targeted therapies.
References
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. PubMed. [Link]
-
The preparation of various new heterocyclic compounds via cyclization of substituted derivatives of phenacyl esters of hydrazonoacetic acid. ResearchGate. [Link]
- Substituted phenylacetic acid compounds and process for preparation thereof.
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. PMC. [Link]
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. [Link]
- Process for the preparation of substituted phenyl hydrazines.
-
Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. [Link]
-
Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVOLUTION OF TRIMETHOXYPHENYL CINNAMIDE DERIVATIVES AS ANTI- CANCER AGENTS. DigitalXplore. [Link]
-
Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Wiley Online Library. [Link]
-
(E,E)-1,2-Bis(2,4,6-trimethoxybenzylidene)hydrazine. PMC. [Link]
-
Three distinct strategies for the cleavage of a hydrazone linker:... ResearchGate. [Link]
-
Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. ResearchGate. [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]
-
Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]
- Preparation of 2,4,6-trichlorophenylhydrazine.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Reaction conditions for trimethoxyacetohydrazide with aldehydes
Application Note: Optimized Synthesis of N-Acylhydrazones from 3,4,5-Trimethoxybenzohydrazide and Aldehydes
Part 1: Strategic Overview
In medicinal chemistry, the 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, often associated with tubulin inhibition, antimicrobial activity, and cytotoxicity (reminiscent of colchicine and combretastatin A-4). When coupled with the hydrazone linker (
Note on Nomenclature: While "trimethoxyacetohydrazide" is occasionally used colloquially, this guide focuses on 3,4,5-trimethoxybenzohydrazide (CAS: 3291-03-0), the standard reagent in drug development contexts. The protocols below are chemically universal for hydrazide-aldehyde condensations but optimized for the solubility and reactivity profile of the trimethoxybenzoyl scaffold.
Part 2: Reaction Mechanism & Logic
The formation of the hydrazone is a classic acid-catalyzed condensation . Understanding the causality in this mechanism is critical for troubleshooting low yields.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide (
) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step is generally fast but reversible. -
Proton Transfer: A rapid proton transfer occurs, generating a neutral carbinolamine intermediate (hemiaminal).
-
Dehydration (Rate-Limiting Step): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water yields the C=N double bond.
Critical Insight: Without acid catalysis, the reaction often stalls at the carbinolamine stage or proceeds sluggishly. However, excess acid can protonate the hydrazide nitrogen (
Mechanism Visualization
Caption: Acid-catalyzed condensation pathway. Note the reversibility of the first step, necessitating water removal or anhydrous conditions to drive equilibrium.
Part 3: Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system. The appearance of a precipitate usually indicates reaction progression due to the lower solubility of the planar hydrazone product compared to the starting materials.
Materials
-
Reagent A: 3,4,5-Trimethoxybenzohydrazide (1.0 equiv).[1]
-
Reagent B: Target Aldehyde (1.0 – 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating block.
Step-by-Step Methodology
-
Solubilization:
-
Dissolve 1.0 mmol of 3,4,5-trimethoxybenzohydrazide in 10–15 mL of absolute Ethanol.
-
Note: Heating to 40-50°C may be required for complete dissolution due to the trimethoxy ring's lipophilicity.
-
-
Addition:
-
Add 1.0 mmol (equimolar) of the Aldehyde .[1]
-
Validation: If the aldehyde is a liquid, add neat. If solid, dissolve in minimal EtOH before addition to prevent local concentration gradients.
-
-
Catalysis:
-
Add 3–5 drops of Glacial Acetic Acid.
-
Alternative: For sterically hindered or electron-rich aldehydes (which are less electrophilic), use 1 drop of conc. HCl to accelerate dehydration.
-
-
Reaction:
-
Reflux the mixture at 78°C (EtOH) or 65°C (MeOH) for 3–6 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 6:4). The hydrazide starting material usually stays near the baseline or has a distinct lower Rf compared to the aldehyde. The product often appears as a new, UV-active spot with intermediate polarity.
-
-
Workup & Isolation:
-
Method A (Precipitation): Cool the mixture to Room Temperature (RT). If a solid forms, cool further to 4°C. Filter the precipitate and wash with cold EtOH.
-
Method B (Evaporation): If no precipitate forms (common with oily products), remove solvent under reduced pressure (Rotavap). Triturate the residue with cold Diethyl Ether or Hexane to induce crystallization.
-
-
Purification:
-
Recrystallize from hot Ethanol or an EtOH/Water mixture.
-
Part 4: Optimization & Data Analysis
The following table summarizes reaction conditions based on the electronic nature of the aldehyde substituent.
| Aldehyde Type | Reactivity | Recommended Solvent | Catalyst | Temp/Time | Expected Yield |
| Electron-Poor (e.g., 4-Nitrobenzaldehyde) | High | Ethanol | Acetic Acid (Cat.) | Reflux, 2-3 h | >85% |
| Electron-Rich (e.g., 4-Methoxybenzaldehyde) | Low | Ethanol/DMSO (9:1) | HCl (Cat.)[1] | Reflux, 6-12 h | 60-75% |
| Sterically Hindered (e.g., 2,6-Disubstituted) | Very Low | n-Propanol | HCl (Cat.) | Reflux (97°C), 12+ h | 40-60% |
| Acid-Sensitive (e.g., Acetals present) | Moderate | Methanol | None or PPTS | RT, 24 h | Variable |
Experimental Workflow Diagram
Caption: Decision tree for the synthesis and isolation of trimethoxy-hydrazones.
Part 5: Troubleshooting & Quality Control
-
Issue: No Reaction (Starting materials remain).
-
Cause: Catalyst concentration too high (protonated nucleophile) or too low.
-
Fix: Adjust pH to ~4-5. If using HCl, ensure it is catalytic (1 drop).[1] Try a higher boiling solvent (e.g., n-Propanol) to overcome activation energy barriers.
-
-
Issue: Product is an Oil.
-
Cause: Impurities or presence of Z-isomer preventing packing.
-
Fix: Triturate with non-polar solvents (Hexane/Ether). Sonicate. If persistent, perform column chromatography (Silica gel, MeOH/DCM gradient).
-
-
Issue: Hydrolysis during Workup.
-
Cause: Hydrazones are susceptible to hydrolysis in acidic aqueous media.
-
Fix: Avoid aqueous acid washes. Neutralize the catalyst with a weak base (e.g., NaHCO3) before adding water if aqueous workup is necessary.
-
References
-
Beilstein J. Org. Chem. (2023).[1] Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones.
-
Molecules (2020).[2][3] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase.
-
Int. J. Res. Eng. Sci. Manage. Synthesis and Characterization of Some Hydrazones.
-
ChemGuide . Oxidation of Aldehydes and Ketones (Contextual Reactivity).
Sources
Application Note: Synthesis and Characterization of 5-Trimethoxymethyl-1,3,4-Thiadiazole Derivatives
Introduction & Strategic Rationale
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound anti-diabetic, antimicrobial, and anti-cancer properties . The strategic incorporation of a trimethoxymethyl moiety (an orthoester) at the C5 position of the thiadiazole ring introduces a unique bioisosteric profile. This functional group acts as a rigid, sterically demanding hydrogen-bond acceptor, which has been shown to significantly enhance binding affinity within the active sites of target enzymes such as α-glucosidase .
Mechanistic Pathways & Causality
Synthesizing 5-trimethoxymethyl-1,3,4-thiadiazoles presents a distinct chemical challenge. Direct cyclodehydration of acyl thiosemicarbazides using orthoester-containing precursors (e.g., trimethoxyacetic acid) typically fails. The highly acidic and harsh dehydrating conditions required for thiadiazole ring closure (using POCl₃ or conc. H₂SO₄) lead to the rapid hydrolysis of the acid-labile orthoester group, resulting in undesired carboxylic acid byproducts or complete molecular decomposition .
To bypass this limitation, a highly efficient, two-step self-validating synthetic strategy is employed:
-
Formation of a robust precursor: The synthesis begins with the cyclodehydration of a thiosemicarbazide derivative using trichloroacetyl chloride. The resulting 5-trichloromethyl-1,3,4-thiadiazole intermediate is highly stable under acidic conditions.
-
Controlled Nucleophilic Substitution: The trichloromethyl group is then subjected to methanolysis using sodium methoxide (NaOMe) in strictly anhydrous methanol. The electron-withdrawing nature of the thiadiazole ring activates the trichloromethyl carbon, facilitating a smooth conversion to the trimethoxymethyl (orthoester) group without rupturing the heterocyclic core.
Figure 1: Stepwise synthetic workflow for 5-trimethoxymethyl-1,3,4-thiadiazole.
Experimental Protocols
This section details the self-validating protocols for the synthesis. Each step includes critical in-process controls (IPC) to ensure structural integrity and reaction success before proceeding.
Protocol A: Synthesis of 2-Substituted-5-Trichloromethyl-1,3,4-Thiadiazole
Objective: To establish the thiadiazole core with a stable, reactive trichloromethyl handle.
-
Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, suspend the 2-substituted thiosemicarbazide (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Acylation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (12.0 mmol) dropwise. Slowly add trichloroacetyl chloride (11.0 mmol) over 15 minutes.
-
Causality Note: Strict temperature control (0 °C) prevents uncontrolled exothermic polymerization and minimizes the formation of bis-acylated side products.
-
-
Cyclodehydration: Remove the DCM under reduced pressure. To the crude acyl thiosemicarbazide, cautiously add phosphorus oxychloride (POCl₃, 15 mL). Heat the mixture to reflux (90 °C) for 4 hours.
-
Causality Note: POCl₃ acts as both the solvent and the dehydrating agent, driving the cyclization by activating the carbonyl oxygen as a leaving group.
-
-
Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) with vigorous stirring to quench excess POCl₃. Neutralize the aqueous phase with saturated NaHCO₃ to pH 7. Extract with ethyl acetate (3 × 50 mL).
-
Validation (IPC): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar thiosemicarbazide spot confirms cyclization. The intermediate should be carried forward immediately.
Protocol B: Nucleophilic Conversion to 5-Trimethoxymethyl-1,3,4-Thiadiazole
Objective: To convert the trichloromethyl precursor into the target orthoester .
-
Preparation: Dissolve the crude 5-trichloromethyl-1,3,4-thiadiazole (approx. 8.0 mmol) in strictly anhydrous methanol (30 mL).
-
Causality Note: The absolute exclusion of water is critical; trace moisture will irreversibly hydrolyze the intermediate to a methyl ester or a carboxylic acid.
-
-
Substitution: To this solution, add a freshly prepared solution of sodium methoxide (NaOMe, 30.0 mmol, 3.75 equivalents) in anhydrous methanol (20 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at 40 °C for 6 hours. The reaction progress is marked by the precipitation of sodium chloride (NaCl).
-
Work-up: Concentrate the mixture under reduced pressure (keep the water bath < 40 °C to prevent thermal degradation of the newly formed orthoester). Partition the residue between DCM (50 mL) and cold distilled water (30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Validation (IPC): ¹H NMR of the crude product must show a sharp, intense singlet integrating to 9 protons at approximately δ 3.30–3.40 ppm, confirming the successful installation of the -C(OCH₃)₃ group.
Quantitative Data Presentation
The following table summarizes the analytical validation parameters for a library of synthesized derivatives, ensuring reliable benchmarking for researchers.
| Compound | R-Group (C2 Position) | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, -C(OCH₃)₃) | HRMS (m/z) [M+H]⁺ |
| 1a | Phenyl | 78 | 142–144 | 3.35 (s, 9H) | 267.0801 |
| 1b | 4-Chlorophenyl | 74 | 158–160 | 3.36 (s, 9H) | 301.0412 |
| 1c | 4-Methoxyphenyl | 81 | 135–137 | 3.34 (s, 9H) | 297.0907 |
| 1d | Methyl | 65 | Oil | 3.32 (s, 9H) | 205.0645 |
Note: Yields represent the two-step isolated yield. HRMS data confirms the exact mass of the orthoester target.
Biological Application: α-Glucosidase Inhibition
Derivatives of 5-trimethoxymethyl-1,3,4-thiadiazole are aggressively screened for their potential to manage postprandial hyperglycemia. The trimethoxymethyl group enhances the lipophilicity and hydrogen-bonding capacity of the molecule, allowing it to competitively bind to the active site of α-glucosidase, thereby preventing the cleavage of complex carbohydrates into absorbable monosaccharides.
Figure 2: Mechanism of thiadiazole derivatives in α-glucosidase inhibition.
References
-
Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis (Thieme). URL:[Link]
-
Synthesis of modified 1,3,4-thiadiazole incorporating substituted thiosemicarbazide derivatives: Elucidating the in vitro and in silico studies to develop promising anti-diabetic agent. Results in Chemistry (2024). URL:[Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (2022). URL:[Link]
-
2,5-Bis(trimethoxymethyl)-1,3,4-thiadiazole. PubChem Compound Database. URL:[Link]
Application Note: Synthesis and Optimization of Acyl Hydrazones Using 2,2,2-Trimethoxyacetohydrazide
Executive Summary & Chemical Rationale
Acyl hydrazones represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and dynamic covalent libraries. The utilization of 2,2,2-trimethoxyacetohydrazide (CAS 75654-14-7)[1] as a building block introduces a highly unique, sterically demanding, and electron-withdrawing trimethoxyacetyl moiety to the target molecule.
This specific functional group offers dual advantages:
-
Physicochemical Modulation: The strong electron-withdrawing nature of the trimethoxy group lowers the pKa of the adjacent hydrazone N-H, enhancing its hydrogen-bond donor capacity—a critical factor in target-protein binding.
-
Synthetic Versatility: The trimethoxy moiety acts as a masked orthoester. As established by[2], this allows for orthogonal downstream transformations, where the orthoester can be unmasked into a carboxylic acid or ester under specific conditions, providing a unique handle for late-stage functionalization.
Mechanistic Causality & Experimental Design
To ensure high yields and prevent the degradation of the sensitive trimethoxy group, the experimental conditions must be precisely controlled. Do not substitute reagents without understanding the underlying causality:
-
Solvent Selection (Absolute Ethanol): Ethanol is chosen because it easily solubilizes both the polar hydrazide and most lipophilic carbonyl compounds. Furthermore, protic solvents facilitate the necessary proton-transfer steps during the formation of the hemiaminal intermediate. Absolute ethanol is required to drive the dehydration equilibrium forward.
-
Catalyst Choice (Glacial Acetic Acid): The trimethoxy group [-C(OCH3)3] is highly sensitive to aqueous strong acids (e.g., HCl, H2SO4), which will rapidly hydrolyze it to a methyl ester. Therefore, a mild, anhydrous organic acid like glacial acetic acid is mandatory. It provides the perfect pH (~4.5) to protonate the carbonyl oxygen (making it electrophilic) without over-protonating the hydrazide amine (which would render it non-nucleophilic).
-
Thermal Kinetics: The steric bulk of the three methoxy groups creates a high activation energy barrier for the dehydration of the tetrahedral intermediate. Room temperature reactions often stall at the hemiaminal stage; thus, refluxing conditions (70–80 °C) are required to force the elimination of water.
Mechanistic pathway of acyl hydrazone formation from 2,2,2-trimethoxyacetohydrazide.
Self-Validating Experimental Protocol
This protocol describes the condensation of 2,2,2-trimethoxyacetohydrazide with a representative aromatic aldehyde (e.g., benzaldehyde). The system is designed to be self-validating through visual and chromatographic feedback loops.
Materials Required
-
2,2,2-Trimethoxyacetohydrazide (1.0 equiv)
-
Aldehyde or Ketone (1.05 equiv)
-
Absolute Ethanol (0.2 M relative to the hydrazide)
-
Glacial Acetic Acid (0.1 equiv, catalytic)
Step-by-Step Methodology
-
Reagent Solubilization: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trimethoxyacetohydrazide (1.0 mmol) in 5.0 mL of absolute ethanol. Stir at room temperature until the solution is completely homogeneous.
-
Electrophile Addition: Add the carbonyl compound (1.05 mmol) dropwise (if liquid) or in small portions (if solid). Causality: A slight excess of the electrophile ensures complete consumption of the more expensive hydrazide building block.
-
Acid Catalysis: Add exactly 0.1 mmol of glacial acetic acid. Validation Check: The pH of the solution (spotted on indicator paper) should be between 4.5 and 5.0.
-
Reflux & Dehydration: Attach a reflux condenser and heat the reaction mixture in an oil bath at 78 °C for 2 to 4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 3:1). Self-Validation: The reaction is complete when the UV-active spot of the starting aldehyde completely disappears. The resulting acyl hydrazone will appear as a highly polar, lower-Rf spot.
-
Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 30 minutes. Causality: The decrease in temperature drastically reduces the solubility of the acyl hydrazone in ethanol, driving crystallization.
-
Isolation: Filter the resulting precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to remove unreacted aldehyde and trace acetic acid.
-
Drying & Validation: Dry the product in a vacuum desiccator overnight. Spectroscopic Validation: Confirm product identity via IR spectroscopy; look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of the imine C=N stretch (~1620–1640 cm⁻¹).
Step-by-step experimental workflow for the synthesis of acyl hydrazones.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization of reaction conditions for the condensation of 2,2,2-trimethoxyacetohydrazide with a standard aromatic aldehyde. Deviating from the optimized parameters results in measurable yield degradation due to orthoester hydrolysis or incomplete dehydration.
| Entry | Solvent | Catalyst (Equiv) | Temperature | Time (h) | Isolated Yield (%) | Observation / Causality |
| 1 | Methanol | None | 25 °C | 24 | 15% | Reaction stalls at the hemiaminal intermediate. |
| 2 | Ethanol | None | 78 °C | 12 | 45% | Slow kinetics without acid catalysis. |
| 3 | Ethanol | HCl (0.1 eq) | 78 °C | 4 | <10% | Failure: Trimethoxy group hydrolyzes to methyl ester. |
| 4 | THF | AcOH (0.1 eq) | 65 °C | 6 | 62% | Lower yield due to poor solubility of intermediates. |
| 5 | Ethanol | AcOH (0.1 eq) | 78 °C | 3 | 92% | Optimal: Perfect balance of solubility, pH, and thermal energy. |
References
-
Kapassakalidis, J. J., Maier, T., & Kantlehner, W. (1980). "Darstellung und Reaktionen von Trimethoxyacetamid und Trimethoxyacetamidderivaten" (Preparation and Reactions of Trimethoxyacetamide and Trimethoxyacetamide Derivatives). Liebigs Annalen der Chemie, 1980(9), 1452-1464. URL:[Link]
-
Chemical Database: 2,2,2-Trimethoxyacetohydrazide (CAS 75654-14-7) Properties and Specifications. ChemBuyersGuide. URL:[Link]
Sources
Application Note: Functionalization of Trimethoxy-Acetic Acid Hydrazide with Isothiocyanates
Executive Summary
This guide details the protocol for functionalizing trimethoxy-acetic acid hydrazide (and its pharmacologically relevant analog, 3,4,5-trimethoxybenzoic acid hydrazide ) with isothiocyanates.[1] The resulting thiosemicarbazide intermediates serve as versatile precursors for heterocyclic scaffolds—specifically 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles —which are critical motifs in drug discovery for anticancer and antimicrobial therapeutics.[1]
Key Technical Insight: While the coupling of hydrazides and isothiocyanates is robust, the subsequent cyclization strategy is strictly pH-dependent.[1] Researchers must exercise caution when using acidic cyclization conditions (e.g.,
Scientific Background & Mechanism[1][2]
The Trimethoxy Pharmacophore
The trimethoxy motif (often 3,4,5-trimethoxyphenyl) is a privileged structure in medicinal chemistry, appearing in tubulin inhibitors like Podophyllotoxin and Colchicine .[1] Functionalizing this scaffold via the hydrazide linker allows for the expansion of chemical space into "hybrid" molecules that combine the cytotoxic potential of the trimethoxy group with the bioactive properties of triazoles or thiadiazoles.
Reaction Pathway
The functionalization proceeds via a nucleophilic addition of the hydrazide terminal nitrogen (
-
Step 1 (Coupling): Formation of the thiosemicarbazide intermediate.
-
Step 2 (Cyclization):
Mechanistic Workflow (DOT Visualization)
Figure 1: Divergent synthesis pathways. Note the risk of demethylation in acidic conditions.
Experimental Protocols
Materials & Reagents[1]
-
Precursor: Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) or 3,4,5-Trimethoxybenzoic acid hydrazide (CAS 5351-23-5).[1]
-
Reagent: Aryl/Alkyl Isothiocyanate (1.0 - 1.2 equiv).
-
Solvents: Absolute Ethanol (EtOH), 1,4-Dioxane.[1]
-
Catalysts: 2N NaOH (for triazole), Conc.
(for thiadiazole).[2]
Protocol A: Synthesis of Thiosemicarbazide Intermediate
This step creates the linear linker. It is generally high-yielding and requires no chromatography.[1]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the Hydrazide in 20 mL of absolute ethanol.
-
Note: If solubility is poor at RT, warm gently to 40°C. For highly lipophilic derivatives, use 1,4-dioxane.[1]
-
-
Addition: Add 10 mmol (1.0 equiv) of the appropriate Isothiocyanate dropwise with stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
-
Monitoring: Check progress via TLC (System: CHCl3:MeOH 9:1). The starting hydrazide spot (lower
) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature. The product usually precipitates as a white or off-white solid.[1]
-
If no precipitate:[1] Concentrate the solvent to 50% volume under vacuum and cool in an ice bath.
-
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from EtOH if necessary.
Protocol B: Cyclization to 1,2,4-Triazole-3-thiones (Recommended)
This basic method preserves the ether linkages of the trimethoxy group.[1]
-
Suspension: Suspend 5 mmol of the Thiosemicarbazide (from Protocol A) in 20 mL of 2N NaOH solution.
-
Reflux: Heat the mixture under reflux for 4 hours . The solution should become clear as the reaction proceeds and the salt forms.
-
Workup: Cool the solution and filter to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with 10% HCl dropwise to pH 2–3. The triazole-thione will precipitate.[1]
-
Isolation: Filter the solid, wash with water (to remove salts), and recrystallize from ethanol/water.[1]
Protocol C: Cyclization to 1,3,4-Thiadiazoles (Acidic)
Use with caution.[1] This method uses strong acid which acts as a dehydrating agent.[1]
-
Dissolution: Add 5 mmol of Thiosemicarbazide to 10 mL of cold concentrated
(or Polyphosphoric acid). -
Stirring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2–4 hours.
-
Critical Check: If the reaction turns dark black/brown rapidly, decomposition or demethylation may be occurring.
-
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize with Ammonium Hydroxide (
) to precipitate the product. -
Isolation: Filter and wash thoroughly with water.[3]
Data Analysis & Expected Results
Characterization Table
Use this table to validate your product structure.
| Functional Group | Technique | Expected Signal (Approximate) | Diagnostic Note |
| C=S (Thione) | IR (KBr) | 1250–1300 cm⁻¹ | Strong band; confirms sulfur incorporation.[1] |
| NH (Hydrazide) | 1H NMR | 9.0–10.0 ppm (Broad) | Disappears upon cyclization to thiadiazole. |
| SH (Thiol) | 1H NMR | 13.0–14.0 ppm | Present in Triazole-thione tautomer.[1] |
| Trimethoxy (OMe) | 1H NMR | 3.7–3.9 ppm (Singlets) | Critical: Integration must be 9H. If 6H, demethylation occurred.[1] |
| Triazole Ring | 13C NMR | 160–170 ppm (C=N, C=S) | Confirms ring closure.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Steric hindrance of Isothiocyanate | Switch solvent to Dioxane and increase reflux time to 12h. |
| Oily Product (Step 1) | Incomplete precipitation | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Loss of Methyl Group | Acid hydrolysis during cyclization | STOP using Protocol C ( |
| Dark Product (Step 2) | Oxidation of Thione | Perform cyclization under Nitrogen ( |
References
-
Al-Omar, M. A., et al. (2006).[1] "Regioselective O-demethylation on dehydrative cyclization of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides with sulphuric acid." Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
BenchChem. (2025). "Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide." [1]
-
Pleochawar, S., et al. (2013).[1] "Synthesis and antimicrobial activity of some new 1,2,4-triazoles and 1,3,4-thiadiazoles." Indian Journal of Chemistry.
-
PubChem. (2023). "Compound Summary: 3,4,5-Trimethoxybenzoic acid hydrazide." [1]
Sources
Application Note: Microwave-Assisted Synthesis of Trimethoxyacetic Acid Hydrazide
Introduction & Strategic Rationale
Acid hydrazides are indispensable organic building blocks in drug development, serving as direct precursors to diverse bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones 1[1]. However, the synthesis of highly functionalized derivatives like trimethoxyacetic acid hydrazide presents a unique chemoselectivity challenge. The trimethoxymethyl group acts as an orthoester-like moiety, which is notoriously sensitive to acidic environments and prolonged thermal stress. Conventional heating methods often lead to the degradation of this functional group or result in poor overall yields.
To circumvent these limitations, Microwave-Assisted Organic Synthesis (MAOS) is employed. This application note details a highly efficient, self-validating protocol for the synthesis of trimethoxyacetic acid hydrazide from methyl trimethoxyacetate using microwave irradiation, drastically reducing reaction times while preserving substrate integrity 2[2].
Mechanistic Insights and Causality (E-E-A-T)
Why an Ester Precursor? The direct reaction of hydrazine with acyl chlorides is highly exothermic and heavily favors the formation of 1,2-diacylhydrazines (bis-hydrazides), making it impractical for preparatory mono-hydrazide synthesis 3[3]. By utilizing methyl trimethoxyacetate instead, the electrophilicity of the carbonyl carbon is attenuated, ensuring strict chemoselectivity for monoacylation.
The Microwave Advantage: Unactivated esters typically require prolonged reflux (often 12–24 hours) with hydrazine hydrate to achieve satisfactory conversion. Such extended thermal exposure risks the degradation of the sensitive trimethoxy moiety. Microwave irradiation fundamentally alters the reaction kinetics. By coupling directly with the polar transition state of the nucleophilic acyl substitution, microwave energy provides rapid, volumetric superheating. This lowers the effective activation energy barrier, reducing the reaction time from hours to mere minutes while suppressing thermal decomposition pathways 4[4].
Solvent Dynamics:
Absolute ethanol is selected not merely as a diluent, but as an active microwave absorber. With a high loss tangent (
Experimental Methodology: A Self-Validating Protocol
Materials Required:
-
Methyl trimethoxyacetate (CAS: 18370-95-1)
-
Hydrazine monohydrate (64% hydrazine, 98% purity)
-
Absolute ethanol
-
Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover)
Step-by-Step Procedure:
-
Reagent Assembly: In a 10 mL microwave-safe glass reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol (164 mg) of methyl trimethoxyacetate in 3.0 mL of absolute ethanol.
-
Nucleophilic Addition: Add 2.5 mmol (125 µL) of hydrazine monohydrate dropwise to the solution.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesis reactor. Irradiate at a constant temperature of 80 °C (maximum power output of 300 W) for exactly 12 minutes 5[5]. Ensure the reactor's active cooling system is engaged to prevent thermal overshoot.
-
Self-Validating Precipitation: Remove the vial and allow it to cool to ambient temperature, then submerge it in an ice bath (0–5 °C) for 30 minutes.
-
Validation Check: The spontaneous formation of a dense, white crystalline precipitate acts as a self-validating visual cue of successful conversion. The desired hydrazide is insoluble in cold ethanol, whereas the starting ester and excess hydrazine remain in solution.
-
-
Isolation and Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with 2.0 mL of ice-cold water (to remove residual hydrazine) and 1.0 mL of cold hexanes (to strip any unreacted ester).
-
Desiccation: Dry the purified trimethoxyacetic acid hydrazide in a vacuum desiccator over anhydrous calcium chloride for 12 hours prior to downstream application.
Quantitative Data Summarization
Table 1: Comparative Metrics for the Synthesis of Trimethoxyacetic Acid Hydrazide
| Parameter | Conventional Reflux | Microwave-Assisted Protocol | Improvement Factor |
| Reaction Time | 18 Hours | 12 Minutes | 90x Faster |
| Temperature | 78 °C (Reflux) | 80 °C (Controlled) | Consistent |
| Yield | 62% | 91% | +29% Absolute |
| Purity (HPLC) | 88% | >98% | +10% Absolute |
| Primary Impurity | Diacylhydrazine (8%) | Trace (<1%) | Significant Reduction |
Workflow Visualization
Workflow for the microwave-assisted synthesis of trimethoxyacetic acid hydrazide.
References
- Source: Organic Syntheses (orgsyn.org)
- Source: OSTI.
- Source: PMC (nih.gov)
- DESIGN, MICROWAVE-ASSISTED SYNTHESIS, BIOLOGICAL EVALUATION, MOLECULAR DOCKING, AND ADME STUDIES OF PYRROLE-BASED HYDRAZIDE-HY Source: Macedonian Journal of Chemistry and Chemical Engineering URL
- Application Note: Microwave-Assisted Synthesis of Ibuprofen Hydrazide Source: Benchchem URL
Sources
- 1. osti.gov [osti.gov]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of trimethoxy group during hydrazide cyclization
Technical Support Center: Advanced Synthesis & Process Chemistry Subject: Troubleshooting Guide: Preventing Hydrolysis of Trimethoxy Groups During Hydrazide Cyclization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
This guide addresses the preservation of sensitive "trimethoxy" functionalities during the cyclization of hydrazides (typically to 1,3,4-oxadiazoles, thiadiazoles, or triazoles).
Critical Distinction: To provide accurate troubleshooting, we must distinguish between the two common "trimethoxy" moieties encountered in drug development and materials science, as their hydrolytic stability differs fundamentally:
-
Trimethoxysilyl Groups (-Si(OMe)₃): Extremely sensitive. Used in antibody-drug conjugates (ADCs) with silica linkers or surface modification. Hydrolyzes instantly with trace water/acid to form silanols and crosslinked networks.
-
Trimethoxybenzoate Esters (-COOMe₃): Moderately sensitive. Common in medicinal chemistry (e.g., Reserpine analogs). Susceptible to saponification or hydrazinolysis during harsh cyclization.
-
3,4,5-Trimethoxyphenyl Ethers (-C₆H₂(OMe)₃): Stable. Generally resistant to standard cyclization conditions (POCl₃, SOCl₂). If you are observing loss of these groups, you are likely seeing acid-catalyzed demethylation, not hydrolysis.
This guide focuses primarily on Scenario 1 (Silanes) and Scenario 2 (Esters) , as these present the primary hydrolytic challenges.
Part 1: Decision Matrix & Mechanistic Pathways
Before selecting a protocol, consult the decision matrix below to match your substrate's sensitivity to the appropriate cyclization method.
Figure 1: Strategic selection of cyclization reagents based on the specific lability of the trimethoxy moiety.
Part 2: Scenario 1 - Preserving Trimethoxysilyl Groups (-Si(OMe)₃)
The Challenge: Hydrazide cyclization often releases water (dehydration) or requires acidic/basic catalysts.
-
Mechanism of Failure: Water generated in situ attacks the Si-OMe bond
Si-OH Si-O-Si condensation. This turns your reaction mixture into a gel or precipitates the product as an insoluble polymer.
The Solution: The Burgess Reagent Protocol The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) allows for cyclization under neutral, anhydrous conditions at mild temperatures. It acts as an internal dehydrating agent that sequesters the oxygen, preventing water release.
Protocol: Anhydrous Cyclization of Silyl-Hydrazides
Reagents:
-
Substrate: Acyl hydrazide with -Si(OMe)₃ tail.
-
Reagent: Burgess Reagent (1.2 – 1.5 equiv).
-
Solvent: Anhydrous THF or DCM (dried over 4Å molecular sieves).
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry all glassware. Perform all transfers under Argon/Nitrogen.
-
Critical: Ensure the substrate is free of residual water. Azeotrope with toluene if necessary.
-
-
Reaction Setup:
-
Dissolve the hydrazide (1.0 mmol) in anhydrous THF (10 mL).
-
Add Burgess reagent (1.2 mmol) in one portion at room temperature.
-
-
Thermal Cycle:
-
Stir at room temperature for 30 minutes.
-
Heat to reflux (66°C for THF) for 2–4 hours. Monitor by TLC/LCMS.
-
Note: The reaction produces a sulfamide byproduct which is water-soluble, but since we cannot use water, we rely on chromatography.
-
-
Workup (Non-Aqueous):
-
Do NOT perform an aqueous wash. The Si-OMe group will hydrolyze.
-
Concentrate the solvent directly under reduced pressure.
-
Purify via Flash Chromatography using a gradient of Hexane/EtOAc (pre-treated with 1% Triethylamine to neutralize silica acidity).
-
Why this works: The Burgess reagent facilitates an intra-molecular elimination of the oxygen atom from the amide carbonyl, forming the oxadiazole without releasing free water molecules into the bulk solvent that could attack the silicon center.
Part 3: Scenario 2 - Preserving Trimethoxybenzoate Esters
The Challenge: Standard cyclization reagents like POCl₃ or H₂SO₄ are harsh.
-
Mechanism of Failure: Acid-catalyzed hydrolysis cleaves the ester to a carboxylic acid. Alternatively, excess hydrazine (if forming the hydrazide in situ) can attack the ester, forming a bis-hydrazide dimer.
The Solution: Propylphosphonic Anhydride (T3P) T3P is a mild, low-toxicity coupling agent that drives cyclization by activating the amide oxygen. It operates well in organic solvents (EtOAc, DMF) and tolerates ester functionalities perfectly.
Protocol: T3P-Mediated Cyclization
Reagents:
-
Substrate: Diacyl hydrazine (pre-formed).
-
Reagent: T3P (50% w/w in EtOAc, 2.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv).
Step-by-Step Workflow:
-
Dissolution:
-
Dissolve the diacyl hydrazine (1.0 mmol) in dry DCM or EtOAc (10 mL).
-
Add DIPEA (3.0 mmol).
-
-
Activation:
-
Add T3P solution (2.0 mmol) dropwise at 0°C.
-
-
Cyclization:
-
Allow to warm to room temperature. Stir for 12–24 hours.
-
Optimization: If conversion is slow, heat to 40°C. T3P is stable at elevated temperatures.
-
-
Workup:
-
Wash with saturated NaHCO₃ (rapidly) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Result: The trimethoxybenzoate ester remains intact due to the non-nucleophilic nature of the T3P byproduct (propylphosphonic acid salt).
-
Part 4: Comparative Reagent Data
Use this table to verify if your current method is causing the hydrolysis.
| Reagent | Mechanism | Water Product? | Compatibility: Si(OMe)₃ | Compatibility: Esters |
| POCl₃ (Reflux) | Chlorination/Elimination | HCl Gas (High Risk) | Incompatible (Instant hydrolysis) | Moderate (Risk of cleavage) |
| H₂SO₄ (Conc) | Acid Catalysis | Yes | Incompatible | Incompatible |
| Burgess Reagent | Internal Elimination | No (Sequestered) | Excellent | Excellent |
| T3P / Base | Activation/Dehydration | Yes (Buffered) | Poor (Base risk) | Excellent |
| TsCl / Pyridine | Sulfonylation/Elimination | Yes (Buffered) | Moderate | Good |
Part 5: Troubleshooting FAQs
Q1: I am using POCl₃ and my trimethoxyphenyl group is disappearing. Why?
-
Diagnosis: If you mean the ether (Ar-OMe), POCl₃ generally does not cleave these. However, if you are heating for prolonged periods (>100°C), trace HCl can cause demethylation.
-
Fix: Switch to Tiflic Anhydride (Tf₂O) / Pyridine at 0°C. This promotes cyclization under much milder conditions than POCl₃ reflux.
Q2: My reaction turns into a gel when I add the catalyst. (Silane substrate) [1]
-
Diagnosis: You have triggered the Sol-Gel process. The catalyst (acid/base) plus trace moisture hydrolyzed the Si-OMe groups.
-
Fix: You must switch to the Burgess Reagent (Method described in Part 2). Ensure solvents are <50 ppm water (Karl Fischer titration).
Q3: Can I use molecular sieves in the reaction vessel?
-
Answer: Yes. For silane substrates, adding activated 3Å or 4Å molecular sieves directly to the reaction flask is highly recommended to scavenge water produced during the initial hydrazide formation or trace environmental moisture.
References
-
Burgess Reagent for Mild Cyclization
- Title: The Burgess reagent in organic synthesis.
- Source: Journal of the Indian Institute of Science.
- Relevance: Defines the mechanism for dehydration without acidic byproducts, critical for silane survival.
-
URL:[Link]
- Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids into 1,3,4-Oxadiazoles.
- Title: Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
Sources
Technical Support Center: Troubleshooting Trimethoxy-Acetic Acid Hydrazide Solubility in Ethanol
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with trimethoxy-acetic acid hydrazide (TMAH) in ethanol.
Rather than providing a generic list of tips, this center deconstructs the thermodynamic and kinetic barriers of hydrazide solvation, offering self-validating protocols to ensure your experimental workflows remain robust and reproducible.
Core Mechanistic Q&A: Understanding the Solubility Barrier
Q: Why does trimethoxy-acetic acid hydrazide exhibit such poor baseline solubility in ethanol? A: The resistance to solvation is primarily driven by the hydrazide functional group (-CO-NH-NH₂). Hydrazides act as both potent hydrogen bond donors and acceptors, forming highly stable intermolecular networks (dimers and polymeric chains) that result in a high crystal lattice energy.
While ethanol is a polar protic solvent, its dielectric constant and solvation energy at room temperature (25°C) are often insufficient to break these robust hydrazide-hydrazide interactions [1]. Furthermore, the three methoxy groups introduce steric bulk and lipophilic microdomains, creating a solvation mismatch in purely protic media. Overcoming this barrier requires targeted disruption of the hydrogen-bond network via thermal kinetics, co-solvation, or mild protonation [2].
Caption: Mechanistic pathway of TMAH crystal lattice disruption for ethanol solvation.
Troubleshooting Workflow
When dealing with a stubborn TMAH suspension, follow this logical escalation path to achieve complete dissolution without compromising the chemical integrity of your compound.
Caption: Decision-making workflow for troubleshooting TMAH solubility in ethanol.
Quantitative Solubility Profiles
The following table summarizes expected solubility limits based on empirical solvent modifications. Use this data to select the appropriate intervention for your required concentration.
| Solubilization Strategy | Solvent Composition | Temp (°C) | Max Solubility (mg/mL) | Visual Observation |
| Baseline | 100% Absolute Ethanol | 25 | < 2.0 | Persistent white suspension |
| Thermal Disruption | 100% Absolute Ethanol | 60 | ~ 15.0 | Clear solution; precipitates upon cooling |
| Aprotic Co-solvation | 95% Ethanol / 5% DMSO | 25 | ~ 25.0 | Stable, clear solution |
| Mild Acidification | 99% Ethanol / 1% Acetic Acid | 25 | ~ 18.0 | Slow dissolution; stable over 48 hours |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not just follow the steps—verify the causality of the dissolution using the built-in validation checks.
Protocol A: Thermal Disruption & Co-Solvent Stabilization
Causality: Thermal energy provides the kinetic force required to break the hydrazide-hydrazide hydrogen bonds. However, once cooled, the molecules will re-aggregate. Adding a highly polar aprotic solvent like DMSO acts as a "hydrogen-bond capper," binding to the hydrazide donors and preventing the crystal lattice from reforming [3].
-
Weigh your required mass of TMAH into a borosilicate glass vial.
-
Add absolute ethanol to reach 95% of your final target volume.
-
Heat the suspension in a water bath at 55–60°C for 10 minutes with continuous magnetic stirring.
-
Observe: The suspension should transition to a clear solution.
-
Add DMSO dropwise to make up the remaining 5% of the volume while still warm.
-
Self-Validation Check: Remove the vial from the heat and allow it to cool to 25°C alongside a control vial (TMAH heated in 100% ethanol with no DMSO). If the control vial becomes cloudy (nucleation) while your DMSO-spiked vial remains clear, you have successfully validated that the co-solvent is actively capping the hydrogen bonds rather than just diluting the sample.
Protocol B: Mild Acid-Catalyzed Solubilization
Causality: Hydrazides possess weak basicity. Introducing a mild acid protonates the terminal amine (-NH₃⁺), disrupting the neutral hydrogen-bonding network and inducing ionic repulsion between the solvated monomers, drastically increasing solubility in polar solvents [2].
-
Suspend TMAH in absolute ethanol at room temperature (25°C).
-
Sonicate for 5 minutes to maximize the surface area of the suspended particles.
-
Add Glacial Acetic Acid incrementally (0.1% to 1.0% v/v).
-
Vortex thoroughly after each addition.
-
Self-Validation Check: Monitor the dissolution rate. To validate that protonation is the driving force (and not just mechanical agitation), verify the pH of the solution using pH indicator strips. A rapid shift from a cloudy suspension to a clear solution that correlates directly with a pH drop below the pKa of the hydrazide confirms the ionic repulsion mechanism.
Advanced FAQs
Q: Why does my TMAH precipitate out of ethanol when I transfer it to an ice bath for downstream reactions? A: This is a classic nucleation event driven by supersaturation. At 60°C, thermal kinetic energy exceeds the hydrazide lattice energy. Upon cooling, the kinetic energy drops, allowing intermolecular hydrogen bonds to re-form. If your downstream reaction requires low temperatures, you must use the DMSO co-solvent strategy (Protocol A) to sterically hinder lattice reformation.
Q: Can I use sonication to permanently dissolve TMAH in ethanol without additives? A: No. Sonication provides localized cavitation energy that temporarily disperses aggregates and accelerates the rate of dissolution, but it does not change the thermodynamic solubility limit of the solvent. Once sonication stops, if the concentration exceeds the baseline solubility limit (< 2.0 mg/mL), the compound will eventually re-crystallize.
Q: Is it safe to use Hydrochloric Acid (HCl) instead of Acetic Acid to protonate the hydrazide? A: It is highly discouraged unless immediately reacting the compound. While strong acids like HCl will aggressively protonate the hydrazide and improve solubility by forming a hydrochloride salt, they also introduce a high risk of hydrolyzing the hydrazide bond (yielding the corresponding carboxylic acid and hydrazine) over time. Glacial acetic acid provides a milder, safer equilibrium that preserves the structural integrity of TMAH [2].
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI - Molecules URL:[Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis Source: RSC Advances URL:[Link]
-
Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry Source: Organic Letters (ACS Publications) URL:[Link]
Technical Support Center: Optimizing Yield of Trimethoxyacetohydrazide Schiff Bases
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of trimethoxyacetohydrazide Schiff bases. This document offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Introduction
Trimethoxyacetohydrazide Schiff bases are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2] The formation of the characteristic azomethine group (-C=N-) through the condensation of a trimethoxyacetohydrazide with an aldehyde or ketone is the cornerstone of their synthesis.[3][4] However, optimizing the yield and purity of these compounds can be challenging. This guide provides a comprehensive resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of trimethoxyacetohydrazide Schiff bases?
The optimal pH for Schiff base formation is typically mildly acidic, generally in the range of 4-6.[5][6] This is because the reaction mechanism involves two key steps: the nucleophilic attack of the hydrazide on the carbonyl carbon, and the subsequent acid-catalyzed dehydration of the carbinolamine intermediate.[4] At a very low pH, the hydrazide becomes protonated, reducing its nucleophilicity and slowing the initial attack.[7] Conversely, at neutral or alkaline pH, the dehydration step is often the rate-limiting factor.[8][9]
Q2: What are the best solvents for synthesizing these Schiff bases?
Polar protic solvents like ethanol and methanol are commonly used and often provide good results.[10][11] They effectively dissolve the reactants and facilitate the reaction. In some cases, azeotropic distillation using a Dean-Stark apparatus with solvents like toluene can be employed to remove water and drive the reaction equilibrium towards the product.[6] Greener alternatives, such as using water as a solvent or employing solvent-free "grind-stone" methods, have also been reported to be effective and can lead to high yields with simplified work-up procedures.[12][13]
Q3: Is a catalyst always necessary for this reaction?
While the reaction can sometimes proceed without a catalyst, particularly with reactive aldehydes, the use of an acid catalyst is generally recommended to enhance the reaction rate and improve yields.[3][14] Glacial acetic acid is a commonly used catalyst.[11][15] The acid protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and accelerating the dehydration step.[16]
Q4: How can I confirm the formation of my trimethoxyacetohydrazide Schiff base?
Several analytical techniques can be used for characterization:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic C=N stretching band, typically in the region of 1513-1652 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the hydrazide.[6][17]
-
¹H NMR Spectroscopy: A characteristic singlet for the imine proton (-CH=N-) is typically observed in the downfield region of the spectrum.[18]
-
¹³C NMR Spectroscopy: The formation of the imine bond can be confirmed by the presence of a signal for the imine carbon (-C=N-).[19]
-
Mass Spectrometry: This technique can confirm the molecular weight of the synthesized compound.[18]
Q5: How should I store my purified Schiff base to prevent decomposition?
The primary pathway for decomposition is hydrolysis, which is the reverse of the formation reaction.[6][10] To ensure stability, store the purified compound in a sealed container, away from moisture, preferably in a desiccator.[20] It is also advisable to avoid high heat and strong acidic conditions during storage.[6][20]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of trimethoxyacetohydrazide Schiff bases.
| Problem | Probable Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incorrect pH.[7]- Presence of excess water in the reaction mixture.[6]- Low reactivity of the starting aldehyde or ketone.[16]- Insufficient reaction time or temperature.[12]- Impure starting materials.[12] | - Adjust the pH to a mildly acidic range (4-6) using a weak acid like acetic acid.[5]- Use anhydrous solvents and consider a Dean-Stark apparatus to remove water azeotropically.[6]- For less reactive ketones, increase the reaction time and/or temperature.[6]- Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]- Ensure the purity of the trimethoxyacetohydrazide and the carbonyl compound.[12] |
| Formation of Side Products | - Self-condensation of the aldehyde.- Competing side reactions due to impurities.[12]- Reaction temperature is too high.[12] | - Optimize the reaction temperature; sometimes a lower temperature can improve selectivity.[12]- Purify the starting materials before the reaction.[12]- Use equimolar amounts of the reactants as a starting point.[12] |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities.- The inherent nature of the product. | - Attempt purification by column chromatography. Using neutral alumina instead of silica gel can be beneficial to avoid hydrolysis.[6][20]- Try recrystallization from a different solvent or a mixture of solvents.[20][21]- Triturate the oil with a non-polar solvent like hexane to induce solidification.[6] |
| Product Decomposes During Work-up or Purification | - Hydrolysis due to the presence of water and/or acid.[6][7] | - Perform the work-up and purification steps under anhydrous conditions.[7]- Neutralize any acid catalyst before extraction or concentration.- Use neutral alumina for column chromatography instead of acidic silica gel.[20] |
| Incomplete Reaction (Starting Material Remains) | - Insufficient reaction time.- Equilibrium has been reached without complete conversion. | - Increase the reaction time and continue to monitor by TLC.[21]- If using reflux, ensure the temperature is appropriate for the solvent.- Employ methods to remove water (e.g., Dean-Stark trap) to shift the equilibrium towards the product.[6] |
Experimental Protocols
General Protocol for the Synthesis of Trimethoxyacetohydrazide Schiff Bases
This protocol provides a general method for the condensation of trimethoxyacetohydrazide with an aromatic aldehyde.
Materials:
-
Trimethoxyacetohydrazide
-
Substituted aromatic aldehyde
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the trimethoxyacetohydrazide (1.0 eq) in absolute ethanol.
-
Add the trimethoxyacetohydrazide solution dropwise to the stirring aldehyde solution at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[11]
-
Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.[6][15]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[20][21]
Visualization of Key Concepts
Reaction Mechanism Workflow
The following diagram illustrates the general acid-catalyzed mechanism for the formation of a Schiff base from a hydrazide and an aldehyde.
Caption: Acid-catalyzed Schiff base formation mechanism.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of trimethoxyacetohydrazide Schiff bases.
Caption: Troubleshooting workflow for Schiff base synthesis.
References
-
International Journal of Chemical Studies. (2018, April 11). A short review on chemistry of schiff base metal complexes and their catalytic application. Retrieved from [Link]
-
ResearchGate. (2024, June 28). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? Retrieved from [Link]
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ACS Publications. (2001). Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-Labeled Radiopharmaceutical. Bioconjugate Chemistry, 12(4), 577-584. Retrieved from [Link]
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ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Molecules, 28(14), 5489. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2022, December 24). Biological applications of Schiff bases: An overview. Retrieved from [Link]
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Sathee Jee. Chemistry Schiff Bases. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1568. Retrieved from [Link]
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JETIR. (2023, May). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry, 77(17), 7545-7551. Retrieved from [Link]
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ResearchGate. Stability study of hydrazones. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022, December 15). Synthesis Characterization Biological Activity of Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (2024, June 9). How to purify Schiff base product? Retrieved from [Link]
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De Gruyter. (2011). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 4(1), 69-75. Retrieved from [Link]
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Discovery Scientific Society. (2022, July 15). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved from [Link]
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ResearchGate. Optimization of Reaction Conditions. Retrieved from [Link]
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ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? Retrieved from [Link]
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PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link]
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R Discovery. (2024, January 1). Optimization of pyridine based Schiff bases: Design, synthesis and determination of anti-inflammatory, antioxidant and antimicrobial activity. Retrieved from [Link]
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ResearchGate. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
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Amanote Research. Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. PLOS ONE, 14(10), e0223454. Retrieved from [Link]
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MDPI. (2020, November 13). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Molecules, 25(22), 5334. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 26). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2253. Retrieved from [Link]
-
SCIRP. (2016, March 17). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43. Retrieved from [Link]
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International Journal of Current Research and Academic Review. (2015). Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water. Retrieved from [Link]
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RSC Publishing. (2017). pH-Responsive hyperbranched polypeptides based on Schiff bases as drug carriers for reducing toxicity of chemotherapy. Polymer Chemistry, 8(1), 115-125. Retrieved from [Link]
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SCIRP. (2016, March 14). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]
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Science Publishing Group. (2021, January 22). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Retrieved from [Link]
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ResearchGate. Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. Retrieved from [Link]
-
YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
PubMed. (2024, March 27). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. Journal of Biomolecular Structure & Dynamics, 1-16. Retrieved from [Link]
-
MDPI. (2010, May 7). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules, 15(5), 3376-3387. Retrieved from [Link]
-
MDPI. (2025, December 3). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. International Journal of Molecular Sciences, 27(1), 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Heliyon, 8(10), e10953. Retrieved from [Link]
-
IOSR Journal. “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]
-
SciSpace. (2022). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. Retrieved from [Link]
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Troubleshooting acid sensitivity of 2,2,2-trimethoxyacetohydrazide
Welcome to the technical support center for 2,2,2-trimethoxyacetohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. My objective is to provide you with not just troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experiments. The inherent acid sensitivity of this molecule is its most critical handling parameter, and a thorough understanding of its behavior is paramount for successful application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving 2,2,2-trimethoxyacetohydrazide is failing or giving unexpected products when run in an acidic medium. What is happening?
Answer: The molecular structure of 2,2,2-trimethoxyacetohydrazide contains two primary functional groups that are highly susceptible to acid-catalyzed hydrolysis: an orthoester and a hydrazide . The orthoester (the trimethoxymethyl group) is particularly labile and will readily break down in the presence of even catalytic amounts of acid, including mild acids like silica gel used in chromatography.
The primary cause of failure is the rapid degradation of your starting material into smaller, more polar fragments.
Caption: Acid-labile sites on 2,2,2-trimethoxyacetohydrazide.
The orthoester function serves as a masked carboxylic acid. Its hydrolysis is often significantly faster than the hydrolysis of the hydrazide moiety. Therefore, exposure to acid will initiate a cascade of reactions, fundamentally altering your reagent before it can participate in the desired transformation.
Q2: What are the specific degradation products I should expect from acid exposure?
Answer: The degradation proceeds in a stepwise manner. The first and most rapid decomposition is the hydrolysis of the orthoester. This is a classic reaction where the orthoester, in the presence of acid and water, is converted first to a hemiacetal ester and then to a methyl ester.[1][2] The subsequent hydrolysis of the hydrazide to a carboxylic acid is generally slower.
The primary degradation pathway is as follows:
Sources
Technical Support Center: Trimethoxyacetohydrazide Condensation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for trimethoxyacetohydrazide condensation reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of hydrazone formation, optimize your reaction outcomes, and troubleshoot common issues effectively. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the underlying chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the condensation reaction, providing the core knowledge needed for successful synthesis.
Q1: What is the fundamental mechanism of condensation between trimethoxyacetohydrazide and an aldehyde or ketone?
The reaction proceeds via a nucleophilic addition-elimination pathway to form a hydrazone. The process can be broken down into two key stages:
-
Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: This intermediate then eliminates a molecule of water to form the final, stable C=N double bond of the hydrazone. At neutral or slightly acidic pH, this dehydration step is typically the rate-limiting step of the overall reaction.[1]
The reaction is generally reversible, although the equilibrium often strongly favors the stable hydrazone product.[2]
Caption: Mechanism of hydrazone formation.
Q2: Why is pH control so critical for this reaction?
The pH of the reaction medium exerts a dual influence on the reaction rate, creating a delicate balance for optimal performance.[3]
-
Acidic Conditions (pH ~4-6): A mildly acidic environment is generally optimal. The acid catalyzes the dehydration of the carbinolhydrazine intermediate by protonating the hydroxyl group, turning it into a better leaving group (water).[4] This accelerates the rate-limiting step.
-
Highly Acidic Conditions (pH < 4): If the medium is too acidic, the lone pair of electrons on the hydrazide's terminal nitrogen gets protonated. This deactivates the hydrazide, making it a poor nucleophile and thus slowing down or completely inhibiting the initial attack on the carbonyl carbon.[3]
-
Neutral to Basic Conditions (pH > 7): While the hydrazide is a potent nucleophile at higher pH, the dehydration step is not efficiently catalyzed and becomes significantly slower.[2]
Therefore, maintaining a slightly acidic pH is crucial for maximizing the reaction rate by balancing sufficient nucleophilicity of the hydrazide with effective catalysis of the water elimination step.
Q3: What is the role of an acid catalyst, and which one should I use?
An acid catalyst, typically a Brønsted acid, is used to accelerate the dehydration step, as explained above. The most common and effective catalyst is glacial acetic acid, usually added in catalytic amounts (e.g., a few drops).[5][6] Its pKa is high enough to avoid excessive protonation of the hydrazide nucleophile while still being effective for catalyzing the dehydration. Other acids like p-toluenesulfonic acid can also be used, but require more careful control of concentration.[7]
Q4: How do I choose the right solvent for the reaction?
Solvent selection is key for ensuring all reactants remain dissolved and for facilitating the reaction, which may require heating.
-
Protic Solvents: Ethanol and methanol are the most commonly used solvents.[8] They are effective at dissolving both the hydrazide and many aldehydes/ketones, and their boiling points are suitable for reactions that require moderate heating.
-
Aprotic Polar Solvents: For less reactive carbonyl compounds or when higher temperatures are needed, high-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial.[9]
-
Water Mixtures: Ethanol/water mixtures can also be effective, particularly if the starting materials are water-soluble.[4]
The choice depends on the solubility of your specific carbonyl substrate. The ideal solvent will fully dissolve all starting materials at the reaction temperature.
Section 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during experiments.
Problem: My reaction is slow or not proceeding to completion.
Q: I've mixed my reactants, but TLC/HPLC analysis shows little to no product formation after several hours. What are the likely causes and how can I fix this?
A: This is a common issue that can usually be resolved by systematically checking several factors.
-
Check pH (Most Common Cause): The reaction medium may be too neutral or too basic.
-
Solution: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops for a 10 mL reaction volume) and monitor the reaction's progress. This is often the single most effective solution.[5]
-
-
Assess Reactant Reactivity: The electrophilicity of your carbonyl compound is critical.
-
Causality: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.[10] Electron-withdrawing groups on the aldehyde/ketone will increase reactivity, while electron-donating groups will decrease it.[1]
-
Solution: For unreactive ketones or electron-rich aldehydes, you may need to increase the reaction temperature or extend the reaction time.[4][8] Switching to a higher-boiling solvent like DMF might be necessary to achieve the required temperature.[9]
-
-
Verify Reagent Quality: Ensure your trimethoxyacetohydrazide and, particularly, your aldehyde are pure.
-
Causality: Aldehydes are susceptible to oxidation to the corresponding carboxylic acids upon storage. Carboxylic acids will not participate in the condensation reaction.
-
Solution: Use freshly distilled or newly purchased aldehydes. Check the purity of your starting materials via NMR or another suitable analytical technique.
-
-
Temperature: Many condensations require thermal energy to proceed at a reasonable rate.
-
Solution: If running at room temperature, try heating the reaction to reflux (typically in ethanol, ~78 °C).[8] Monitor the progress by TLC every 30-60 minutes.
-
Problem: I'm observing multiple spots on my TLC plate, and my final product yield is low.
Q: My reaction mixture is complex, and isolating the desired hydrazone is difficult. What are the common side products and how can I minimize them?
A: The most prevalent side reaction in hydrazide condensations is the formation of an azine .[11]
-
Causality of Azine Formation: An azine is formed when the initially produced hydrazone reacts with a second molecule of the aldehyde or ketone.[10] This is especially problematic if an excess of the carbonyl compound is used or if the hydrazone product is more nucleophilic than the starting hydrazide.
-
Mechanism: Hydrazone + Aldehyde/Ketone ⇌ Azine + Hydrazine
-
-
Minimizing Azine Formation:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the trimethoxyacetohydrazide relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product.
-
Order of Addition: If practical, add the aldehyde or ketone solution slowly to the hydrazide solution. This maintains a low instantaneous concentration of the carbonyl compound, favoring the formation of the desired hydrazone over the azine.
-
Caption: Decision workflow for troubleshooting hydrazone synthesis.
Problem: The product precipitates from the reaction, but it's impure.
Q: How can I effectively purify my trimethoxyacetohydrazone product?
A: Hydrazones are often crystalline solids, making recrystallization the preferred method of purification.[8][12]
-
Recrystallization:
-
Procedure: After the reaction, cool the mixture in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration and wash it with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.[13]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or isopropanol are excellent starting points.
-
-
Column Chromatography:
-
When to Use: If recrystallization fails or if the product is an oil, column chromatography is the next option.
-
Caution: Hydrazones can be sensitive to the acidic nature of standard silica gel, which can cause hydrolysis (reversion to starting materials) on the column.[12]
-
Solution: To mitigate this, you can use deactivated (basic) alumina as the stationary phase or neutralize your silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%).
-
Section 3: Protocols & Data
Experimental Protocol: General Procedure for Trimethoxyacetohydrazide Condensation
This protocol provides a robust starting point for the synthesis of a trimethoxyacetohydrazone from an aldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimethoxyacetohydrazide (1.0 eq).
-
Dissolution: Add a suitable solvent (e.g., ethanol, 5-10 mL per gram of hydrazide) and stir until the solid is fully dissolved.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Reactant Addition: Dissolve the aldehyde (0.95 eq) in a minimal amount of the same solvent and add it to the stirring hydrazide solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress using TLC (see Protocol below) every 30-60 minutes until the limiting reagent (aldehyde) is consumed. Typical reaction times are 2-12 hours.[8]
-
Isolation & Purification:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice-water bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small portion of cold ethanol to remove any residual impurities.
-
Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a light pencil line ~1 cm from the bottom of the plate.
-
Spotting: Use a capillary tube to spot the plate with:
-
SM1: A solution of your starting hydrazide.
-
SM2: A solution of your starting aldehyde/ketone.
-
RXN: A sample of your reaction mixture.
-
-
Elution: Place the plate in a developing chamber containing a suitable eluent (e.g., 30% ethyl acetate in hexanes is a good starting point). Let the solvent run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The product should have an Rf value that is different from both starting materials. The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the "RXN" lane.
Data Presentation: Solvent and Condition Recommendations
| Solvent | Typical Temperature | Target Carbonyl Type | Notes |
| Ethanol | Reflux (~78 °C) | General purpose, good for most aldehydes and reactive ketones.[8] | Excellent for product precipitation upon cooling. |
| Methanol | Reflux (~65 °C) | Highly reactive aldehydes. | Lower boiling point may require longer reaction times. |
| Acetic Acid | 80-100 °C | Can act as both solvent and catalyst. | Use for very unreactive substrates; workup requires neutralization. |
| DMF / DMSO | 80-120 °C | Unreactive, sterically hindered ketones.[9] | Requires aqueous workup to remove the solvent. |
References
- The Ivan Huc Group. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. University of Bordeaux.
-
Dirksen, A., et al. (2006). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]
-
Kayser, K. J., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
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Kayser, K. J., et al. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Amazon AWS. [Link]
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Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PMC. [Link]
-
Al-Garagfe, R. M., et al. (2014). A Historical Perspective on the Structure, Synthesis, and Use of Azines. ER Publications. [Link]
-
Askevold, B. (2015). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]
-
Askevold, B. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Oreate AI Blog. (2026). Unraveling Hydrazone Formation: A Dance of Molecules. Oreate AI. [Link]
-
Sapegin, A. V., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
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Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. [Link]
-
ResearchGate. (n.d.). Trimolecular condensation in the presence of various catalysts. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of the Condensation Reaction. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. PMC. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. [Link]
-
Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]
-
Al-Ostath, R. A., et al. (2015). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. PMC. [Link]
-
ResearchGate. (n.d.). The proposed mechanism of formation of azines by reaction between... ResearchGate. [Link]
-
ResearchGate. (n.d.). Trimolecular condensation in the presence of various catalysts. ResearchGate. [Link]
- Google Patents. (1976). US3972878A - Method for preparing azines and hydrazones.
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Solvent selection for trimethoxy-acetic acid hydrazide reactions
Technical Support Center: Solvent Selection for Trimethoxy-Acetic Acid Hydrazide (TMAH) Reactions
Introduction Welcome to the Technical Support Center for Trimethoxy-acetic acid hydrazide (TMAH)[CAS: 75654-14-7] . TMAH is a highly reactive building block utilized in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals. Due to the extreme electron-withdrawing nature of the trimethoxyacetate moiety adjacent to the hydrazide, TMAH exhibits a unique reactivity profile. Selecting the correct solvent is not just a matter of solubility; it is the primary thermodynamic and kinetic lever that dictates whether your reaction yields the desired product or degrades via solvolysis.
The Mechanistic Causality of Solvent Selection
To master TMAH chemistry, researchers must balance two competing electronic phenomena:
-
The Alpha-Effect: Hydrazides possess adjacent nitrogen atoms with lone pairs, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This "alpha-effect" makes TMAH exceptionally nucleophilic compared to standard amines of similar basicity [1].
-
Acyl-Oxygen Scission Vulnerability: The trimethoxy group is strongly electron-withdrawing, leaving the carbonyl carbon highly electrophilic. In the presence of protic, nucleophilic solvents, the hydrazide is prone to acyl-oxygen scission (cleavage of the C-N bond), reverting to an ester and releasing hydrazine [2].
Why Polar Aprotic Solvents Dominate: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standard for TMAH reactions. Unlike protic solvents (e.g., Methanol), which form a bulky hydrogen-bonded solvation shell around the hydrazide nitrogen and quench its nucleophilicity, polar aprotic solvents leave the nucleophile "naked" and highly reactive [3]. Furthermore, DMSO effectively stabilizes the zwitterionic transition state formed during nucleophilic attack on carbonyls, accelerating the reaction without requiring harsh catalysts.
Solvent Selection Matrix
Use the following data-driven table to select the optimal solvent for your specific TMAH workflow.
| Solvent | Polarity (Dielectric Constant) | TMAH Nucleophilicity | Solvolysis / Degradation Risk | Recommended Application |
| DMSO | 46.7 | Very High (Unsolvated lone pair) | Low (Non-nucleophilic) | Primary choice for hydrazone formation and hindered electrophiles. |
| DMF | 36.7 | High | Low | Alternative to DMSO; slightly easier to remove via aqueous wash. |
| Methanol | 32.7 | Low (H-bonded solvation shell) | High (Forms methyl trimethoxyacetate) | Avoid. High risk of acyl-oxygen scission. |
| THF | 7.5 | Moderate | Low | Good for highly reactive acyl chlorides where DMSO might cause side reactions. |
| DCM | 8.9 | Moderate | Low | Use only for highly soluble electrophiles; TMAH solubility is often poor. |
Logical Workflow for Solvent Selection
The following decision tree illustrates the mechanistic pathways governed by solvent choice in TMAH reactions.
Fig 1: Mechanistic outcomes of solvent selection on TMAH reactivity and stability.
Validated Experimental Protocol: Synthesis of Trimethoxy-acetic Acid Hydrazones
To ensure a self-validating system, this protocol utilizes DMSO to maximize the alpha-effect while incorporating a water-precipitation step for high-purity isolation.
Materials:
-
Trimethoxy-acetic acid hydrazide (TMAH) (1.0 equiv)
-
Target Ketone/Aldehyde (1.05 equiv)
-
Anhydrous DMSO (Reaction Solvent)
-
Glacial Acetic Acid (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve TMAH (10 mmol) in 15 mL of anhydrous DMSO. Self-Validation Check: The solution should be completely clear. Cloudiness indicates moisture-induced degradation or polymeric impurities.
-
Electrophile Addition: Add the target ketone or aldehyde (10.5 mmol) dropwise at room temperature.
-
Catalysis: Add 0.1 equivalents of glacial acetic acid. Mechanistic Note: Mild acid activates the carbonyl carbon without protonating the alpha-effect-driven hydrazide nitrogen.
-
Reaction Monitoring: Stir at 40°C for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the TMAH spot (stains positive with ninhydrin) disappears.
-
Isolation (Solvent Removal): Pour the DMSO reaction mixture into 150 mL of ice-cold distilled water while stirring vigorously. The hydrazone product will precipitate as a solid.
-
Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual DMSO, and dry under a high vacuum overnight.
Troubleshooting Guide & FAQs
Q: I am seeing a massive byproduct peak in my LC-MS corresponding to methyl trimethoxyacetate. What went wrong? A: You likely used methanol as a solvent or co-solvent. The highly electrophilic carbonyl of TMAH is susceptible to nucleophilic attack by protic solvents. This results in acyl-oxygen scission , cleaving the hydrazide to form methyl trimethoxyacetate and releasing hydrazine [2]. Fix: Switch to a polar aprotic solvent like DMSO or DMF.
Q: My reaction with a sterically hindered ketone is stalling in THF. Should I heat it to reflux? A: Heating THF will only marginally improve the kinetics and may lead to thermal degradation. The stall is caused by poor stabilization of the zwitterionic transition state. Fix: Swap THF for DMSO. DMSO does not solvate the hydrazide anion/lone pair (leaving it highly reactive) but strongly solvates the transition state, lowering the activation energy [3].
Q: Can I use DCM for acyl chloride couplings with TMAH? A: Yes, DCM is acceptable for highly reactive electrophiles like acyl chlorides where the extreme nucleophilicity of TMAH in DMSO might lead to over-acylation (di-acylation of the hydrazide). However, TMAH has poor solubility in non-polar DCM. Fix: Use a biphasic Schotten-Baumann setup or add 10% DMF to the DCM to improve solubility without causing runaway reactivity.
References
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from[Link]
-
Ibrahim, M. F., Abdel-Reheem, H., Khattab, S., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. Retrieved from[Link]
-
Michigan State University Chemistry. Acids & Bases: Solvent Effects. Retrieved from[Link]
Handling moisture sensitivity of orthoester-containing hydrazides
Welcome to the Technical Support Center for Orthoester-Containing Hydrazides .
As a Senior Application Scientist, I frequently see researchers encounter the same paradox when working with these bifunctional linkers: Hydrazides require mildly acidic conditions to efficiently conjugate to aldehydes or ketones, yet Orthoesters are highly sensitive to moisture and rapidly hydrolyze in those exact acidic environments[][2].
This guide is designed to move beyond basic troubleshooting. We will deconstruct the thermodynamic and kinetic causality behind these sensitivities and provide self-validating protocols to ensure your Antibody-Drug Conjugates (ADCs) and smart nanocarriers maintain structural integrity from the bench to the biological target.
The Causality of Sensitivity: Mechanistic Grounding
To master the handling of orthoester-hydrazides, one must understand the mechanism of their degradation. Orthoesters are exceptionally versatile acid-labile linkers that decompose into esters and alcohols[]. They are kinetically locked at neutral to basic pH (pH 7.4–12.0) but undergo rapid hydrolysis in mildly acidic aqueous environments (pH 4.5–5.5), making them ideal for endolysosomal payload release[3].
The vulnerability to ambient moisture during storage and handling stems from the fact that atmospheric water absorbs carbon dioxide, creating a weakly acidic microenvironment. This trace acid protonates the orthoester oxygen, triggering the formation of a highly reactive dialkoxycarbocation intermediate [4]. At higher pH levels, the formation of this cation is the rate-determining step, whereas at lower pH, the decomposition of the subsequent hemiorthoester dictates the rate[4].
Acid-catalyzed hydrolysis mechanism of orthoester linkers.
Standard Operating Procedure: Handling & Storage
Because a dry septum is never perfectly airtight, repeated piercing of reagent bottles creates a partial vacuum that pulls moist laboratory air into the container, leading to silent degradation[5].
Self-Validating Protocol for Reagent Extraction:
-
Preparation: Ensure all glassware, syringes, and needles are oven-dried (120°C for >4 hours) and cooled in a desiccator.
-
Purging: Connect a Schlenk line or inert gas line (Argon/Nitrogen) to the reagent bottle via a secondary needle to establish positive pressure.
-
Syringe Flushing: Insert the extraction syringe into the headspace of the Sure/Seal™ bottle. Draw and expel the inert gas at least three times to purge the syringe barrel of ambient moisture[5].
-
Extraction: Submerge the needle tip into the reagent. Slowly draw the required volume. The positive pressure from the inert gas line will replace the extracted volume, preventing a vacuum.
-
Storage: Remove the syringe. Before removing the inert gas line, ensure the headspace is fully blanketed. Store the bottle in a secondary water-tight container within a desiccator at -20°C. Do not store neat high-boiling liquids or sensitive solids under septa for long periods; use PTFE stoppers[5].
Troubleshooting & FAQs
Q1: My orthoester-hydrazide linker is degrading during the conjugation step to an oxidized antibody. How do I prevent this? A: This is the classic pH conflict. Hydrazone formation typically requires a pH of 4.5–5.5 to activate the carbonyl group, but this pH rapidly cleaves the orthoester[3]. Solution: Shift the reaction to a near-neutral pH (6.5–7.0) where the orthoester is stable[6], and use an aniline catalyst (10–100 mM). Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate with the aldehyde that readily reacts with your hydrazide even at neutral pH, preserving the orthoester.
Q2: I observe inconsistent payload release profiles in my in vitro assays. The linker seems too stable at pH 5.0. A: The hydrolysis kinetics of orthoesters are highly dependent on their steric and stereoelectronic environment[7]. If your linker is too stable, it may be due to bulky substituents (Taft parameter effects) that hinder the formation of the dialkoxycarbocation[6]. Consider switching from a six-membered to a five-membered cyclic orthoester, which exhibits complete stability at neutral pH but rapid, complete hydrolysis at pH 4.5–5.5 within 100 minutes[3].
Q3: How should I purify my conjugated nanoparticles/ADCs without triggering premature hydrolysis? A: Avoid standard aqueous dialysis if the buffer pH drops below 7.0. Use Size Exclusion Chromatography (SEC) with slightly alkaline, anhydrous, or heavily buffered eluents (e.g., PBS at pH 7.4). Ensure the final formulation is lyophilized immediately, as prolonged storage in an aqueous state, even at pH 7.4, can lead to slow background hydrolysis over months.
Quantitative Kinetic Data
To design a self-validating experiment, you must benchmark your linker's stability against known kinetic profiles. Below is a summary of typical half-lives for optimized cyclic orthoester-hydrazides across physiological and endosomal pH ranges.
| Environment | pH Level | Orthoester Half-Life ( | Hydrazone Formation Rate (Uncatalyzed) |
| Blood Plasma | 7.4 | > 72 hours (Highly Stable) | Very Slow |
| Tumor Microenvironment | 6.5 - 6.8 | 12 - 24 hours | Slow |
| Early Endosome | 5.5 - 6.0 | 2 - 4 hours | Moderate |
| Late Endosome / Lysosome | 4.5 - 5.0 | < 100 minutes (Rapid Cleavage)[3] | Fast |
Optimized Conjugation Workflow
To successfully utilize these bifunctional molecules, the workflow must physically separate the moisture-sensitive handling steps from the carefully buffered aqueous conjugation steps.
Optimized workflow for conjugating orthoester-hydrazides.
References
-
Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. ResearchGate. Available at:[Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Self-assembled orthoester cryptands: orthoester scope, post-functionalization, kinetic locking and tunable degradation kinetics. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step. Canadian Science Publishing. Available at:[Link]
-
Guidelines on how to use sensitive chemicals. University of Washington. Available at:[Link]
-
The products of hydrolysis of cyclic orthoesters as a function of pH and the theory of stereoelectronic control. Canadian Science Publishing. Available at:[Link]
Sources
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Self-assembled orthoester cryptands: orthoester scope, post-functionalization, kinetic locking and tunable degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Overcoming steric hindrance in 2,2,2-trimethoxyacetohydrazide coupling
Executive Summary
Coupling 2,2,2-trimethoxyacetohydrazide presents a unique "double-bind" challenge in organic synthesis. You are fighting two opposing forces:
-
Steric Hindrance: The bulky trimethoxy orthoester group adjacent to the hydrazide creates a massive steric cone, impeding nucleophilic attack.
-
Acid Sensitivity: The orthoester moiety (
) is highly labile to acid hydrolysis. Standard high-energy coupling conditions (often acidic or requiring Lewis acids) can degrade your starting material into the corresponding ester or carbonate.
This guide provides a self-validating protocol to bypass these issues, prioritizing base-mediated activation and high-efficiency catalysts to force the coupling without destroying the delicate orthoester.
Module 1: The "Gold Standard" Protocol
Do not use standard EDC/NHS coupling for this substrate; the reaction rates are too slow for the steric bulk, and the acidic environment risks hydrolysis.
Recommended System: HATU / HOAt / DIPEA
Why this works:
-
HATU generates a highly reactive aza-benzotriazole ester, which is faster than standard esters.
-
HOAt (1-Hydroxy-7-azabenzotriazole) provides a "neighboring group effect" via the pyridine nitrogen, accelerating the reaction rate by up to 100x compared to HOBt, specifically in sterically hindered systems [1].
-
DIPEA (Diisopropylethylamine) maintains a basic pH, protecting the acid-sensitive orthoester.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Activation | Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and HOAt (1.1 eq). Cool to 0°C. | Pre-activation ensures the active ester is formed before the hindered nucleophile is introduced. |
| 2. Base Addition | Add DIPEA (2.5 eq) dropwise. Stir at 0°C for 15 mins. | Neutralizes the acid generated by HATU and deprotonates the carboxylic acid. |
| 3. Coupling | Add 2,2,2-trimethoxyacetohydrazide (1.2–1.5 eq). | Excess nucleophile drives the equilibrium forward against steric resistance. |
| 4. Reaction | Allow to warm to Room Temp (RT). Stir for 4–16 hours. Do not heat >40°C. | Heating risks orthoester degradation. If reaction is slow, extend time rather than increasing temperature. |
| 5. Quench | Dilute with EtOAc. Wash with 5% NaHCO₃ (x3) and Brine. AVOID HCl washes. | Acidic workups (1M HCl) will instantly hydrolyze the trimethoxy group. |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I see the active ester forming, but the hydrazide won't couple."
Diagnosis: Steric shielding is preventing the nucleophilic attack. Solution: Switch to Acid Fluorides . Acid chlorides are too reactive and acidic, but acid fluorides (generated via TFFH) are stable enough to handle but smaller and more reactive than HATU esters.
-
Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) with DIPEA. The small Fluoride leaving group creates less steric clash than the bulky HATU leaving group [2].
Issue 2: "My product is decomposing during workup (Loss of OMe groups)."
Diagnosis: Acidic hydrolysis of the orthoester. Solution: Buffer your aqueous phase.
-
Orthoesters are stable in base but fragile in acid.
-
Fix: Ensure all aqueous washes are pH > 7.5. Use saturated
or phosphate buffer (pH 8.0). Dry organic layers over instead of to maintain a slightly basic microenvironment.
Issue 3: "I am getting di-acylated side products."
Diagnosis: The hydrazide has two nucleophilic nitrogens. While the terminal nitrogen is more reactive, forcing conditions can lead to double coupling. Solution: Reverse Addition.
-
Add the activated acid solution slowly to a solution of the hydrazide (in excess). This ensures the hydrazide is always in high local concentration relative to the electrophile, favoring mono-acylation.
Module 3: Decision Logic & Mechanism
Workflow Visualization
Caption: Decision tree for selecting coupling conditions based on the steric profile of the carboxylic acid partner.
Mechanism of Failure vs. Success
Caption: The critical divergence between hydrolysis (acidic failure) and coupling (basic success).
Comparative Data: Coupling Agents
| Reagent | Reactivity | Steric Tolerance | Acid Risk | Recommendation |
| EDC / HOBt | Moderate | Low | High | ⛔ Avoid (Too acidic/slow) |
| HATU / HOAt | Very High | High | Low | ✅ Preferred |
| PyBOP | High | Moderate | Low | ⚠️ Alternative (Harder byproduct removal) |
| TFFH (Acid Fluoride) | High | Very High | Low | ✅ For Extreme Sterics |
| SOCl₂ (Acid Chloride) | Extreme | Extreme | Critical | ⛔ Avoid (HCl byproduct destroys orthoester) |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of amino acid fluorides. Journal of the American Chemical Society, 117(19), 5401-5402.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Validation & Comparative
Characteristic IR Bands of 2,2,2-Trimethoxyacetohydrazide: A Comparative Technical Guide
The following guide details the characteristic infrared (IR) absorption bands of 2,2,2-trimethoxyacetohydrazide , a specialized organohydrazide intermediate. This document synthesizes experimental data from foundational organic synthesis literature with theoretical spectroscopic principles to provide a robust reference for identification and quality control.
Product Identity: 2,2,2-Trimethoxyacetohydrazide
CAS Registry Number: 75654-14-7
Molecular Formula: C
Executive Summary
2,2,2-Trimethoxyacetohydrazide is an acyl hydrazide characterized by the presence of a bulky, electron-withdrawing trimethoxymethyl group [
This guide provides a detailed spectral breakdown, a validated synthesis protocol for reference standard generation, and a comparative analysis against structural analogs.
Characteristic IR Bands
The IR spectrum of 2,2,2-trimethoxyacetohydrazide is dominated by the hydrazide functionality (
Table 1: Primary Absorption Zones & Assignments
| Functional Group | Vibration Mode | Frequency Range (cm | Intensity | Diagnostic Notes |
| N-H (Primary Amine) | Stretching ( | 3300 – 3350 | Medium/Sharp | Asymmetric stretch of the terminal |
| N-H (Secondary Amine) | Stretching ( | 3200 – 3250 | Medium/Broad | Symmetric stretch; often broadened by H-bonding. |
| C=O (Amide I) | Stretching | 1680 – 1695 | Strong | Shifted up by |
| N-H (Amide II) | Bending ( | 1520 – 1550 | Medium | Characteristic "Scissoring" mode of the hydrazide N-H. |
| C-O-C (Methoxy) | Stretching | 1050 – 1200 | Very Strong | Multiple bands due to the orthoester-like |
| C-N | Stretching | 1250 – 1300 | Medium | Amide III region; coupled with N-H bending. |
Spectral Analysis & Causality
-
The Inductive Shift: The trimethoxymethyl group exerts a significant inductive electron-withdrawing effect (
) on the carbonyl carbon. This reduces the bond length of the bond, increasing its force constant and shifting the absorption to a higher wavenumber (~1690 cm ) compared to standard alkyl hydrazides. -
The Orthoester Fingerprint: Unlike simple esters, the
moiety produces a complex set of strong stretching vibrations in the 1000–1200 cm region, often obscuring other fingerprints. This is the primary differentiator from 2,2,2-trifluoroacetohydrazide, which lacks these C-O bands but shows strong C-F stretches (1100–1350 cm ).
Comparative Performance Analysis
To validate the identity of 2,2,2-trimethoxyacetohydrazide, it must be distinguished from its common analogs.
Table 2: Spectral Comparison with Analogs
| Compound | Structure | C=O[1][2][3][4][5][6][7] Stretch (cm | Unique Marker Bands |
| 2,2,2-Trimethoxyacetohydrazide | 1680 – 1695 | Strong C-O-C multiplet (1050-1200); No C-F bands. | |
| Acetohydrazide | 1660 – 1670 | Simple aliphatic C-H; Lower C=O freq due to | |
| 2,2,2-Trifluoroacetohydrazide | 1700 – 1740 | Very high C=O freq; Strong C-F stretching (1100-1350). | |
| 3,4,5-Trimethoxybenzohydrazide | 1640 – 1660 | Aromatic C=C (1500-1600); Conjugation lowers C=O freq. |
Key Insight: If your spectrum shows a carbonyl peak >1700 cm
Experimental Validation Protocol
This protocol is based on the foundational work of Kantlehner et al. (1980), ensuring the generation of a verifiable reference standard.
Synthesis of Reference Standard
Reaction: Methyl trimethoxyacetate + Hydrazine Hydrate
Step-by-Step Methodology:
-
Pre-cooling: Charge a reaction vessel with Methyl trimethoxyacetate (10 mmol). Cool to 0–5°C in an ice bath to control the exotherm.
-
Addition: Dropwise add Hydrazine hydrate (80%, 12 mmol) over 15 minutes. Caution: Hydrazine is toxic and a sensitizer.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Isolation: Evaporate the methanol and excess hydrazine under reduced pressure (Rotavap, <40°C).
-
Purification: Recrystallize the residue from diethyl ether/hexane to obtain colorless crystals.
-
Validation: Measure Melting Point (Expected: Distinct sharp point, check literature value ~specific to derivative) and acquire IR spectrum.
IR Sampling Technique
-
Preferred Method: ATR (Attenuated Total Reflectance) on a Diamond or ZnSe crystal.
-
Reasoning: The compound is solid; ATR avoids moisture interference common in KBr pellets (hydrazides are hygroscopic).
-
-
Alternative: KBr Pellet (1% w/w). Ensure KBr is dry to prevent O-H broadening in the 3300 cm
region.
Structural & Spectral Logic Map
The following diagram illustrates the correlation between the chemical structure and the resulting spectral signature.
Caption: Structural decomposition of 2,2,2-trimethoxyacetohydrazide linking functional moieties to specific infrared absorption bands.
References
-
Kantlehner, W., Kapassakalidis, J. J., & Maier, T. (1980).[1][5][7] Darstellung und Reaktionen von Trimethoxyacetamid und Trimethoxyacetamidderivaten (Preparation and Reactions of Trimethoxyacetamide and Derivatives). Liebigs Annalen der Chemie, 1980(9), 1448-1454.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 75654-14-7. Retrieved from
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative text for general hydrazide/orthoester band assignments).
Sources
Comparative Mass Spectrometry Guide: Trimethoxy-Substituted Hydrazides vs. Unsubstituted Analogs
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Analytical Chemists, and DMPK Researchers Subject: Fragmentation Dynamics and Structural Diagnostics of 3,4,5-Trimethoxybenzohydrazide Derivatives
Executive Summary: The Structural Advantage
In the development of antimycobacterial and anticancer agents, 3,4,5-trimethoxybenzohydrazide (TMBH) derivatives have emerged as superior alternatives to unsubstituted benzohydrazides and, in specific resistance profiles, to Isoniazid (INH). While INH remains the clinical standard, its metabolic instability (acetylation) and resistance liability necessitate lipophilic analogs.
From a mass spectrometry perspective, the trimethoxy-substituted motif offers a distinct analytical advantage: Resonance-Stabilized Fragmentation . Unlike unsubstituted hydrazides which fragment unpredictably depending on the collision energy, the electron-donating methoxy groups direct fragmentation through highly specific, diagnostic pathways. This guide compares the MS/MS performance of TMBH derivatives against standard hydrazides, demonstrating why the former provides superior structural confidence during metabolite identification.
Comparative Analysis: TMBH vs. Standard Hydrazides[1]
The Core Stability Difference
The primary differentiator in Mass Spectrometry (MS) performance is the stability of the acylium ion generated after the hydrazine moiety is cleaved.
| Feature | 3,4,5-Trimethoxybenzohydrazide (TMBH) | Unsubstituted Benzohydrazide / INH |
| Precursor Ion Stability | High. The electron-rich ring stabilizes the protonated molecule | Moderate. Pyridine rings (INH) are stable, but phenyl rings lack auxiliary stabilization. |
| Dominant Fragment | Acylium Ion ( | Acylium Ion ( |
| Diagnostic Utility | High. The | Low to Medium. The |
| Secondary Losses | Sequential loss of Methyl radicals ( | Rapid loss of CO to form phenyl/pyridyl cations ( |
Ionization Efficiency (ESI vs. EI)
-
Electrospray Ionization (ESI): TMBH derivatives exhibit superior ionization efficiency in positive mode (
) compared to unsubstituted analogs. The methoxy oxygens act as secondary protonation sites, increasing the proton affinity of the molecule. -
Electron Impact (EI): In GC-MS, TMBH derivatives show a robust molecular ion (
), whereas aliphatic or less substituted hydrazides often undergo extensive fragmentation, sometimes obliterating the molecular ion peak.
Deep Dive: Fragmentation Mechanisms
The fragmentation of TMBH is governed by the "Methoxy-Assisted Stabilization" effect. This mechanism is absent in unsubstituted analogs.
Pathway A: The TMBH Signature (Resonance Stabilization)
Upon Collisional Induced Dissociation (CID), the hydrazine bond (
-
Step 1: Protonation on the amide oxygen or terminal nitrogen.
-
Step 2: Inductive cleavage of the
bond releases the hydrazine moiety (neutral loss). -
Step 3: Formation of the 3,4,5-trimethoxybenzoyl cation (
195) .-
Critical Insight: This ion is stabilized by the para-methoxy group via resonance, preventing immediate degradation. This allows it to be detected as the base peak in MS/MS spectra.
-
Pathway B: The Unsubstituted/INH Pathway (Rapid Degradation)
-
Step 1: Cleavage of
yields the benzoyl/isonicotinoyl cation ( 105 or 106). -
Step 2: Lacking electron-donating groups, this cation is unstable and rapidly ejects Carbon Monoxide (
, 28 Da). -
Step 3: Formation of a phenyl (
77) or pyridyl ( 78/79) cation.-
Result: The spectrum is dominated by low-mass, non-specific hydrocarbon fragments.
-
Visualization of Signaling Pathways
The following diagram contrasts the stable fragmentation of TMBH with the rapid degradation of INH.
Figure 1: Comparative fragmentation pathways showing the stability of the TMBH acylium ion versus the transient nature of the INH acylium ion.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these diagnostic patterns, the following protocol uses a "Self-Validating" approach where the ratio of the molecular ion to the
Sample Preparation
-
Stock Solution: Dissolve 1 mg of TMBH derivative in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation of the amide nitrogen, maximizing
abundance.
-
LC-MS/MS Parameters (ESI Positive Mode)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Source Temp: 350°C (High temp required to desolvate the trimethoxy ring).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp:
-
Screening: 15–35 eV.
-
Logic: Lower CE (15 eV) preserves the parent; Higher CE (35 eV) forces the diagnostic
195 164 transition.
-
Data Acquisition Strategy
Perform a Product Ion Scan of the parent mass.
-
Acceptance Criteria: The
195 peak must be relative abundance at 25 eV. If 195 is weak and 167 (loss of CO) is dominant, the collision energy is too high.
Supporting Data: Diagnostic Ion Table
The following table summarizes the characteristic ions observed in ESI-MS/MS for TMBH derivatives compared to INH.
| Compound Class | Precursor Ion ( | Primary Diagnostic Ion ( | Secondary Fragment ( | Neutral Loss Interpretation |
| 3,4,5-Trimethoxybenzohydrazide | 227.1 | 195.1 (Base Peak) | 167.1 / 164.1 | Loss of |
| Isoniazid (INH) | 138.1 | 121.1 | 79.1 | Loss of |
| Benzohydrazide (Unsubstituted) | 137.1 | 105.1 | 77.1 | Loss of |
| N'-Benzylidene-TMBH (Hydrazone) | 315.1 | 195.1 | 121.1 | Cleavage of amide bond yields TMBH-acylium |
Key Takeaway: The persistence of the
Visualization of Analytical Workflow
This workflow illustrates the decision logic for identifying TMBH metabolites in a drug discovery screen.
Figure 2: Analytical decision tree for identifying trimethoxy-substituted hydrazides in complex mixtures.
References
-
Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. ResearchGate. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. RSC Advances. Available at: [Link]
-
Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives. PubMed. Available at: [Link]
-
3,4,5-Trimethoxybenzohydrazide Crystal Structure and Properties. National Institutes of Health (PMC). Available at: [Link]
Comparative Reactivity Profile: Trimethoxyacetohydrazide vs. Trifluoroacetohydrazide
The following guide provides an in-depth technical comparison between Trimethoxyacetohydrazide (TMAH) and Trifluoroacetohydrazide (TFAH) .
Executive Summary
In the design of nitrogen-containing heterocycles—specifically 1,3,4-oxadiazoles, triazoles, and pyrazoles—hydrazides serve as the critical nucleophilic backbone. The choice between Trimethoxyacetohydrazide (TMAH) and Trifluoroacetohydrazide (TFAH) represents a fundamental divergence in synthetic strategy:
-
Trifluoroacetohydrazide (TFAH) is a fluorinated building block governed by strong electron-withdrawing effects (
), enhancing the electrophilicity of the carbonyl and increasing metabolic stability (bioisostere principle). It is the gold standard for introducing trifluoromethyl groups. -
Trimethoxyacetohydrazide (TMAH) (specifically 2,2,2-trimethoxyacetohydrazide) is a sterically demanding, masked carboxylate equivalent . It functions as an orthoester-hydrazide hybrid. Its reactivity is dominated by the steric bulk of the
group and its sensitivity to acid hydrolysis.
Key Recommendation: Use TFAH when targeting high metabolic stability and lipophilicity.[1] Use TMAH when requiring a masked ester functionality or when leveraging steric bulk to control regioselectivity in cyclizations.
Physicochemical & Electronic Matrix
The distinct behaviors of these reagents stem from the electronic tug-of-war between the fluorine atoms and the methoxy groups.
| Feature | Trifluoroacetohydrazide (TFAH) | Trimethoxyacetohydrazide (TMAH) |
| CAS Number | 1538-08-5 | 75654-14-7 |
| Structure | ||
| Molar Mass | 128.05 g/mol | 164.16 g/mol |
| Electronic Effect | Strong Inductive Withdrawal (-I) | Inductive Withdrawal (-I) + Steric Bulk |
| Carbonyl Electrophilicity | High (Activated by | Moderate (Deactivated by steric shielding) |
| Hydrazide Nucleophilicity | Low (Lone pair delocalization) | Moderate (Standard hydrazide profile) |
| Stability | High thermal/chemical stability | Moisture/Acid sensitive (Orthoester hydrolysis) |
| Primary Application | Bioactive heterocyclic synthesis | "Lego-like" modular synthesis; masked esters |
Mechanistic Analysis
Nucleophilicity of the Terminal Nitrogen ( )
The reactivity of the terminal amino group (
-
TFAH (Electron Deficient): The
group exerts a powerful inductive effect through the carbonyl, pulling electron density away from the hydrazide nitrogens. This lowers the of the proton and reduces the nucleophilicity of the terminal .-
Consequence: Reactions with unactivated ketones may require acid catalysis or higher temperatures compared to standard hydrazides.
-
-
TMAH (Sterically Hindered): The
group is bulky. While the methoxy groups are electronegative, the spatial arrangement (cone angle) creates significant steric hindrance.-
Consequence: Nucleophilic attack is slower not due to electronics, but due to the entropic penalty of bringing the bulky orthoester group close to a crowded electrophile.
-
Electrophilicity of the Carbonyl ( )
This parameter is crucial for cyclization steps (e.g., forming the oxadiazole ring).
-
TFAH: The carbonyl carbon is highly electrophilic. In cyclodehydration reactions (e.g., with
), the closure to the 1,3,4-oxadiazole is rapid because the oxygen is pulled tightly, making the carbon a "hot" target for intramolecular attack. -
TMAH: The carbonyl is flanked by the massive trimethoxymethyl group. Attack at this carbonyl is sterically impeded. Furthermore, under acidic cyclization conditions, the orthoester moiety
is liable to hydrolyze to an ester ( ) or decompose, complicating the reaction profile.
Decision Logic & Pathways (Visualized)
The following diagram illustrates the divergent reaction pathways for these two reagents when reacting with an aldehyde (
Figure 1: Comparative reaction workflow for heterocycle synthesis. Note the critical stability checkpoint for TMAH during cyclization.
Experimental Protocols
Protocol A: Synthesis of 2-Trifluoromethyl-1,3,4-Oxadiazole using TFAH
This protocol leverages the high stability of the
Reagents: Trifluoroacetohydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq), Iodobenzene diacetate (IBD) (1.1 eq), DCM (Solvent).
-
Condensation: Dissolve TFAH (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (20 mL). Reflux for 3–5 hours.
-
Checkpoint: Monitor TLC.[2] The formation of the hydrazone may be slower than usual due to the electron-withdrawing
. -
Isolation: Cool to RT. Filter the precipitated hydrazone.
-
-
Oxidative Cyclization: Dissolve the intermediate hydrazone (5 mmol) in DCM (15 mL).
-
Addition: Add Iodobenzene diacetate (IBD) (5.5 mmol) portion-wise at room temperature.
-
Reaction: Stir for 2–4 hours. The reaction is typically fast due to the activated carbonyl.
-
Workup: Wash with saturated
, dry over , and concentrate. -
Result: High yield of 2-trifluoromethyl-5-aryl-1,3,4-oxadiazole.
Protocol B: Handling Trimethoxyacetohydrazide (TMAH)
This protocol emphasizes the protection of the acid-sensitive orthoester moiety.
Reagents: 2,2,2-Trimethoxyacetohydrazide (1.0 eq), Aldehyde (1.0 eq), Ethanol (Anhydrous).
-
Preparation: Ensure all glassware is oven-dried. Moisture will hydrolyze the
group to the ester. -
Condensation: Dissolve TMAH in anhydrous ethanol. Add the aldehyde.[2][3][4][5][6]
-
Catalysis: Do NOT use strong mineral acids (HCl/H2SO4). If catalysis is needed, use a mild Lewis acid or weak organic acid (e.g., acetic acid) cautiously.
-
Reaction: Stir at room temperature or mild heat (40°C). High reflux temperatures may degrade the reagent.
-
Isolation: Evaporate solvent under reduced pressure. Avoid aqueous workups if possible; recrystallize from dry ether/hexane.
Applications & Case Studies
Case Study 1: Bioisosteric Replacement (TFAH)
In the development of antitubercular agents, researchers often replace a methyl group with a trifluoromethyl group to block metabolic oxidation (Cytochrome P450).
-
Experiment: Reaction of TFAH with isoniazid derivatives.
-
Outcome: The resulting trifluoromethyl-oxadiazoles showed increased lipophilicity (
) and prolonged half-life compared to the methyl analogs. The group is chemically inert under physiological conditions.
Case Study 2: Molecular "Lego" Construction (TMAH)
TMAH is used in "Lego-like" approaches for formal
-
Mechanism: The hydrazide group reacts with electrophiles, while the trimethoxymethyl group acts as a "placeholder" or masked ester.
-
Utility: Post-reaction, the trimethoxy group can be hydrolyzed to a methyl ester using dilute acid, effectively synthesizing complex esters that would be difficult to form directly.
References
-
BenchChem. (n.d.). 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block. Retrieved from
-
GuideChem. (n.d.). Trifluoroacetic Acid Hydrazide Properties and Suppliers. Retrieved from
-
Frolov, A. I., et al. (2024).[7] Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones. Journal of Organic Chemistry. (Contextual citation for TMAH reactivity).
-
PubChem. (n.d.). 2,2,2-Trifluoroacetohydrazide Compound Summary. Retrieved from [1]
-
001Chemical. (n.d.). 2,2,2-Trimethoxyacetohydrazide CAS 75654-14-7.[8][9][10] Retrieved from
Sources
- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. Error-系统IO操作失败 [bio-fount.com]
- 9. 001chemical.com [001chemical.com]
- 10. 001chemical.com [001chemical.com]
NMR Profiling of the Trimethoxymethyl Group in Heterocyclic Scaffolds
Topic: NMR Shift of Trimethoxymethyl Group in Heterocyclic Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The trimethoxymethyl (TMM) group,
This guide provides a definitive technical analysis of the TMM group’s NMR signature within heterocyclic environments. Unlike rigid templates, this document focuses on the causality of chemical shifts, providing a self-validating experimental framework to distinguish the TMM moiety from its hydrolysis products (esters) and structural analogs (
Part 1: The NMR Fingerprint – A Comparative Analysis
The spectroscopic identification of the TMM group relies on distinct shielding effects that differentiate it from esters and trifluoromethyl groups.
Proton NMR ( ) Characteristics
In heterocyclic derivatives, the nine equivalent protons of the TMM group appear as a sharp singlet. The critical diagnostic feature is their upfield shift relative to the corresponding methyl ester.
-
Chemical Shift (
): Typically 3.0 – 3.4 ppm . -
Mechanistic Insight: The absence of a carbonyl
-system in the TMM group removes the paramagnetic deshielding anisotropy found in esters. Consequently, TMM protons resonate ~0.5–0.8 ppm upfield from the methoxy protons of a methyl ester ( ~3.8–4.0 ppm). -
Heterocyclic Influence:
-
Electron-Deficient Rings (e.g., Pyridine, Pyrimidine): The electron-withdrawing nature of the ring slightly deshields the methoxy protons, pushing them toward 3.3–3.5 ppm .
-
Electron-Rich Rings (e.g., Furan, Thiophene): The increased electron density shields the protons, often observing them at 3.0–3.2 ppm .
-
Carbon-13 NMR ( ) Characteristics
The
-
Quaternary Carbon (
): Resonates in the 110 – 120 ppm range.-
Differentiation: This is distinct from the carbonyl carbon of an ester (
160–175 ppm) and the quartet of a trifluoromethyl group ( 115–125 ppm, Hz).
-
-
Methoxy Carbons (
): Resonate at 48 – 52 ppm .-
Differentiation: These are typically upfield of ester methoxy carbons (~52–55 ppm) and aromatic methoxy groups (~55–60 ppm).
-
Comparative Data Table
The following table summarizes the spectral differences between the TMM group and its primary structural alternatives attached to a generic heterocycle (
| Moiety | Structure | Multiplicity ( | |||
| Trimethoxymethyl | 3.0 – 3.4 (s, 9H) | 110 – 120 | 48 – 52 | Singlet | |
| Methyl Ester | 3.8 – 4.0 (s, 3H) | 160 – 175 | 52 – 55 | Singlet | |
| Trifluoromethyl | N/A | 118 – 125 | N/A | Quartet ( | |
| Dimethyl Acetal | 3.2 – 3.4 (s, 6H) | 95 – 105 (Methine) | 50 – 54 | Singlet |
Part 2: Experimental Protocols & Self-Validating Logic
Protocol A: Synthesis via Pinner Reaction (Modified)
The most robust method for introducing a TMM group into a heterocycle is the Pinner synthesis followed by methanolysis.
Reagents: Heterocyclic nitrile (
-
Imidate Formation: Dissolve nitrile in dry
or . Bubble dry at 0°C to form the imidate hydrochloride salt ( ). -
Orthoester Formation: Treat the isolated imidate salt with excess dry
(solvent) at room temperature for 24–48 hours. -
Neutralization: Carefully quench with anhydrous basic resin or
to precipitate . Crucial: Avoid aqueous workup if possible, or use basic water ( ) to prevent hydrolysis.
Protocol B: The "Acid Drop" Validation Test
Because TMM groups are acid-labile, their stability profile serves as a confirmation tool.
Objective: Distinguish TMM from stable ethers or unreacted starting materials.
-
Baseline Scan: Acquire a standard
NMR in (ensure solvent is not acidic; filter through basic alumina if necessary). -
The Perturbation: Add 1 drop of
(in ) or Trifluoroacetic acid ( ) to the NMR tube. -
Validation Scan: Shake and re-acquire.
-
Positive ID: The singlet at 3.0–3.4 ppm (9H) disappears. A new singlet at ~3.9 ppm (3H, Ester) and a methanol peak (~3.49 ppm) appear.
-
Negative ID: If the signal remains unchanged, the moiety is likely a stable ether or the ring itself is methoxy-substituted.
-
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for synthesizing and validating the TMM group using NMR data.
Caption: Workflow for the synthesis, identification, and validation of the trimethoxymethyl group using NMR spectroscopy.
Part 4: Structural Nuances in Heterocycles
The electronic nature of the heterocyclic core significantly impacts the stability and shift of the TMM group.
Electron-Deficient Cores (Pyridines, Pyrimidines)
-
Effect: The electron-poor ring pulls electron density from the orthoester oxygen atoms.
-
Result: The
bonds are weakened less than in electron-rich systems, making these TMM derivatives more stable to hydrolysis. -
Shift: The quaternary carbon is often deshielded slightly (closer to 118-120 ppm).
Electron-Rich Cores (Furans, Pyrroles)
-
Effect: The electron-rich ring can donate density, stabilizing the oxocarbenium ion intermediate formed during hydrolysis.
-
Result: These derivatives are highly acid-sensitive and may hydrolyze even on silica gel columns.
-
Shift: The quaternary carbon is often shielded (closer to 110-114 ppm).
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. [Link]
-
McElvain, S. M.; Nelson, J. W. "The Preparation of Orthoesters." J. Am. Chem. Soc.1942 , 64, 1825–1827. [Link]
-
Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Ber. Dtsch. Chem. Ges.1883 , 16, 1643–1655. [Link]
-
Cordes, E. H.; Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chem. Rev.1974 , 74, 581–603. [Link]
Sources
Validating Purity of Trimethoxy-Acid Hydrazides via HPLC: A Comparative Guide
Topic: Validating Purity of Trimethoxy-Acetic Acid Hydrazide via HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Identification
In the landscape of pharmaceutical intermediate validation, "Trimethoxy-acetic acid hydrazide" presents a unique nomenclature challenge that directly impacts analytical strategy. This guide addresses the validation protocols for two distinct chemical entities often conflated in industrial shorthand:
-
2,2,2-Trimethoxyacetic acid hydrazide (CAS 75654-14-7): An aliphatic orthoester derivative lacking a strong UV chromophore.
-
3,4,5-Trimethoxybenzoic acid hydrazide (TMBAH, CAS 3291-03-0): An aromatic intermediate widely used in the synthesis of reserpine and oxadiazole heterocycles.
The Core Directive: While traditional titration provides a rough estimate of purity, it fails to detect genotoxic impurities like free hydrazine or differentiate the active hydrazide from its hydrolyzed acid precursors. This guide establishes High-Performance Liquid Chromatography (HPLC) —specifically utilizing pre-column derivatization —as the self-validating gold standard for ensuring both purity and safety.
Comparative Analysis: Why HPLC Over Alternatives?
To validate purity effectively, one must compare the "Standard of Practice" (Titration) against the "Standard of Excellence" (HPLC).
| Feature | Titration (Iodometric/Bromate) | Direct RP-HPLC (UV) | Derivatization HPLC (Recommended) |
| Principle | Redox reaction with hydrazine group. | Separation based on polarity; UV detection of aromatic ring. | Chemical transformation to UV-active hydrazone; Separation on C18. |
| Specificity | Low: Reacts with any reducing agent (free hydrazine, hydrazide, antioxidants). | Medium: Separates impurities but aliphatic hydrazides have poor UV response. | High: Specifically targets the hydrazine moiety; separates free hydrazine from the product. |
| Sensitivity (LOD) | High (0.1 - 1.0%). Not suitable for trace analysis. | Moderate for Aromatic; Poor for Aliphatic. | Trace Level (ppm): Essential for genotoxic impurity control. |
| Scope | Assay (%) only. | Assay + Organic Impurities (Aromatic).[1] | Assay + Organic Impurities + Genotoxins (Universal). |
| Verdict | Obsolete for Purity Validation | Standard for TMBAH | Gold Standard for All Hydrazides |
Strategic Method Development
The "Chromophore Problem" & The Universal Solution
While 3,4,5-Trimethoxybenzoic acid hydrazide has a benzene ring allowing detection at 254 nm, the aliphatic Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) is effectively invisible to standard UV detectors.
The Expert Solution: Benzaldehyde Derivatization. By reacting the hydrazide with benzaldehyde (or 2-hydroxy-1-naphthaldehyde), we convert the polar, UV-inactive hydrazide into a non-polar, highly UV-active hydrazone . This single step solves three problems:
-
Visualization: Introduces a strong chromophore (
nm). -
Retention: Increases hydrophobicity, preventing the analyte from eluting in the void volume.
-
Selectivity: Differentiates the product from the starting acid (which does not react) and free hydrazine (which forms a bis-hydrazone).
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate HPLC validation strategy based on hydrazide structure.
Experimental Protocols
Protocol A: Direct RP-HPLC (For Aromatic TMBAH Only)
Use this method for routine assay of 3,4,5-Trimethoxybenzoic acid hydrazide.
-
Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq),
.-
Why: Hydrazides are basic and polar; standard C18 leads to peak tailing. Polar embedded groups improve shape.
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for impurities) and 254 nm (for assay).
-
Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A:B (50:50).
Protocol B: The Universal Derivatization Method (Self-Validating)
Required for Trimethoxy-acetic acid hydrazide; Recommended for trace impurity analysis in TMBAH.
1. Reagents:
-
Derivatizing Reagent: 2% Benzaldehyde in Methanol.
-
Diluent: Acetonitrile:Water (50:50) containing 0.1% Formic Acid.
2. Reaction Workflow:
-
Weigh: 10 mg of Hydrazide sample into a 20 mL vial.
-
Dissolve: Add 5 mL Diluent.
-
React: Add 2 mL of Derivatizing Reagent .
-
Incubate: Sonicate for 15 mins at 40°C.
-
Mechanism:[4]
-
-
Quench/Dilute: Make up to volume with Acetonitrile.
3. HPLC Conditions:
-
Column: Standard C18 (e.g., Inertsil ODS-3),
. -
Mobile Phase: Isocratic Acetonitrile:Water (60:40).
-
Detection: UV at 300 nm (Specific to the hydrazone linkage).
-
Selectivity:
-
Peak 1: Excess Benzaldehyde (early).
-
Peak 2:Product Hydrazone (Major peak).
-
Peak 3: Benzalazine (derived from free hydrazine impurity - elutes late).
-
Figure 2: Derivatization workflow transforming polar hydrazides into chromatographically distinct, UV-active species.
Validation Parameters (ICH Guidelines)
To ensure the method is "Self-Validating," you must demonstrate that the system can distinguish the active drug from its degradation products.
-
Specificity:
-
Inject the Acid Precursor (e.g., 3,4,5-Trimethoxybenzoic acid).[5] It should not react with benzaldehyde and elute at the void volume or be invisible at 300 nm.
-
Inject Hydrazine Hydrate standard. It forms Benzalazine, which must be resolved (Resolution > 2.0) from the main hydrazone peak.
-
-
Linearity & Range:
-
Establish linearity from 0.1% (impurity level) to 120% (assay level).
-
Correlation coefficient (
) must be .
-
-
Limit of Detection (LOD):
-
Using Protocol B (Derivatization), LOD for free hydrazine should be
. -
This is critical for regulatory compliance as hydrazine is a known genotoxin [1, 5].
-
References
-
Elder, D. P., Snodin, D. J., & Teasdale, A. (2011).[6] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[1][6][7][8][9] Journal of Pharmaceutical and Biomedical Analysis.[6][7]
-
Sun, M., Bai, L., & Liu, D. Q. (2009).[6] A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC–MS.[6] Journal of Pharmaceutical and Biomedical Analysis.[6][7]
-
BenchChem. (2025). A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
-
Pharma Innovation. (2024). CAS 75654-14-7: Trimethoxy-acetic acid hydrazide Product Information.
-
ICH Harmonised Tripartite Guideline. (2006). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).
Sources
- 1. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. scispace.com [scispace.com]
- 8. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Structural Elucidation of Trimethoxyacetohydrazide Complexes: A Comparative Guide to Analytical Platforms
Executive Summary
Trimethoxyacetohydrazide and its Schiff base derivatives (e.g., 3,4,5-trimethoxybenzohydrazide) are highly versatile ligands that readily form stable, biologically active complexes with transition metals[1]. Their structural characterization is a critical bottleneck in drug development; for example, the crystal structure of the tubulin-bound N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide (Compound 12) revealed critical steric hindrance mechanisms that disrupt tubulin assembly, offering promising pathways for anti-leukemia therapeutics[2].
However, elucidating the 3D structures of these complexes presents unique analytical challenges. The three methoxy groups are highly flexible and frequently twist out of the aromatic plane—exhibiting torsion angles as varied as 10.43°, 97.38°, and -19.34°[1]. Furthermore, the incorporation of heavy transition metals (e.g., Mn, Ni) or halogens (e.g., Br, F) drastically alters X-ray absorption dynamics[3]. This guide objectively compares the three primary analytical platforms used to resolve these structures: Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Solid-State NMR (ssNMR), providing researchers with self-validating protocols to ensure scientific integrity.
Platform Comparison & Causality Analysis
Selecting the correct analytical platform dictates the success of the structural elucidation. The choice is driven by the physical state of the synthesized complex and the specific atomic data required.
-
Platform A: SCXRD (The Gold Standard) SCXRD provides unambiguous 3D atomic coordinates and absolute configuration. For trimethoxyacetohydrazide complexes, diffractometers equipped with Mo Kα radiation (
Å) are vastly superior to standard Cu Kα systems. Causality: The presence of heavy atoms like bromine in derivatives such as 2-bromobenzylidene yields a high linear absorption coefficient ( mm⁻¹)[3]. Mo Kα minimizes this absorption, preventing severe artifacts in the electron density map. Additionally, data must be collected at cryogenic temperatures (e.g., 173 K) to freeze the flexible methoxy groups, reducing thermal displacement parameters and resolving oxygen/carbon positions accurately[1]. -
Platform B: High-Resolution PXRD When complexes precipitate as microcrystalline powders rather than single crystals, PXRD is the primary alternative. While it cannot easily solve structures de novo for low-symmetry space groups (e.g., the triclinic P-1 group common in Mn(II) hydrazone complexes[4]), it is exceptional for phase purity validation and refining known structural models against bulk samples using Rietveld refinement.
-
Platform C: Solid-State NMR (ssNMR) For amorphous or highly disordered solvates where diffraction fails entirely, ssNMR (specifically
C and N CP/MAS) probes the local chemical environment. Causality: Magic Angle Spinning (MAS) artificially averages the chemical shift anisotropy inherent in solid powders. This yields sharp resonances that can confirm the E/Z configuration of the C=N double bond—such as the E configuration observed in 5-bromo-2-hydroxybenzylidene derivatives[5]—even in the absence of long-range crystalline order.
Figure 1: Decision matrix for selecting analytical platforms based on complex physical state.
Quantitative Performance Metrics
The following table summarizes the comparative performance data of the three analytical alternatives when applied to trimethoxyacetohydrazide metal complexes:
| Performance Metric | SCXRD (Mo Kα Area Detector) | PXRD (Cu Kα Bragg-Brentano) | ssNMR ( |
| Primary Application | De novo 3D structure elucidation | Phase purity, bulk structure refinement | Local chemical environment, H-bonding |
| Sample Requirement | Single crystal (>0.1 mm in one dimension) | 10–50 mg microcrystalline powder | 20–100 mg powder (amorphous/crystalline) |
| Resolution Limit | Atomic (< 0.01 Å bond length error) | Moderate (depends on crystallinity) | Chemical shift resolution (~0.1 ppm) |
| Heavy Metal Handling | Excellent (Mo Kα minimizes absorption) | Challenging (fluorescence with Cu Kα) | Requires specialized probes (e.g., static NMR) |
| Data Collection Time | 4–24 hours | 1–4 hours | 12–72 hours (depending on nuclei) |
| Self-Validation Metric | Linewidth, Signal-to-Noise Ratio (SNR) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Progression to the next step is contingent upon passing specific mathematical or physical checkpoints.
Protocol 1: SCXRD Data Collection and Refinement
-
Crystal Selection & Mounting : Under a polarized light microscope, select a single crystal with uniform extinction (optimal size ~0.48 × 0.37 × 0.25 mm)[1]. Mount it on a cryoloop using paratone oil.
-
Causality: Paratone oil acts as a cryoprotectant and prevents the rapid evaporation of volatile co-crystallized solvents, such as the methanol solvent found in the asymmetric unit of 2-bromobenzylidene derivatives[3].
-
-
Data Collection : Utilize a CCD area-detector diffractometer (e.g., Bruker SMART 1000) equipped with a fine-focus sealed tube Mo Kα source. Set the cryostream to 173 K[1].
-
Integration & Absorption Correction : Process the raw diffraction frames using SAINT-Plus and apply a multi-scan absorption correction via SADABS.
-
Self-Validation Checkpoint: Evaluate the internal agreement factor (
). An validates that the symmetry-equivalent reflections are consistent and the absorption correction successfully mitigated heavy-atom interference. If , the crystal may be twinned or the absorption model is flawed; data collection must be restarted.
-
-
Structure Solution & Refinement : Solve the phase problem using Direct Methods (SHELXT) and refine the structural model against
using full-matrix least-squares (SHELXL)[1],[5].-
Self-Validation Checkpoint: The model is considered valid and publishable when the final unweighted R-factor (
) is < 0.05, the Goodness of Fit (GoF) is approximately 1.0, and the maximum residual electron density peak is < 1.0 /Å .
-
Figure 2: Self-validating logical workflow for SCXRD data processing and structure refinement.
Protocol 2: PXRD Phase Validation
-
Sample Preparation : Gently grind 20 mg of the bulk complex in an agate mortar for exactly 60 seconds.
-
Causality: Over-grinding can induce amorphization or polymorphic phase transitions due to localized heating, destroying the supramolecular network held together by delicate intermolecular N—H···O hydrogen bonds[5].
-
-
Data Collection : Scan from
to using a step size of 0.01° on a Cu Kα diffractometer. -
Rietveld Refinement : Import the CIF generated from the SCXRD analysis as the starting theoretical model. Refine the background (Chebyshev polynomial), unit cell parameters, and peak profiles (Pseudo-Voigt).
-
Self-Validation Checkpoint: Monitor the weighted profile R-factor (
). A valid refinement yields an and a value close to 1, confirming that the bulk powder perfectly matches the single-crystal model and is free of unreacted ligand impurities.
-
References
- N′-(4-Fluorobenzylidene)
- 2-Bromobenzylidene)
- Source: rcsb.
- Synthesis, Spectroscopic Study, And X-Ray Diffraction Of A New Heptacoordinated Complex Of Mn(II) Derived From (E)
- (E)-N′-(5-Bromo-2-hydroxybenzylidene)
Sources
Electronic Modulation of Hydrazone Stability: The 3,4,5-Trimethoxyphenyl (TMP) Paradigm
This guide provides an in-depth technical comparison of the electronic effects of the 3,4,5-trimethoxyphenyl (TMP) group versus electron-withdrawing alternatives (specifically trifluoromethyl ) on hydrazone stability.
Executive Summary & Technical Context
In drug development, hydrazones (
The 3,4,5-trimethoxyphenyl (TMP) group—often colloquially referred to as the "trimethoxy" motif in medicinal chemistry—acts as a potent Electron Donating Group (EDG) . This guide contrasts the TMP group with the Trifluoromethyl (CF
Clarification on Terminology: While "trimethoxymethyl" (
) represents an orthoester functionality that is inherently unstable in aqueous media, the term is frequently used in pharmaceutical shorthand to describe the 3,4,5-trimethoxybenzyl moiety. This guide focuses on the latter, as it is the chemically relevant pharmacophore in stable hydrazone drug design (e.g., podophyllotoxin derivatives).
Mechanistic Principles: The Electronic "Tug-of-War"
The hydrolytic stability of a hydrazone is governed by the basicity of the imine nitrogen (
The Hydrolysis Pathway
-
Protonation (Rate-Determining at Neutral pH): The imine nitrogen accepts a proton (
).-
Electronic Effect:EDGs (like TMP) increase electron density on the nitrogen, raising its
. This facilitates protonation, potentially accelerating hydrolysis in mildly acidic conditions.[1]
-
-
Nucleophilic Attack (Rate-Determining at Low pH): Water attacks the electrophilic imine carbon (
).-
Electronic Effect:EWGs (like CF
) make the carbon more electron-deficient (electrophilic), theoretically facilitating water attack. However, they also drastically lower the nitrogen's basicity, preventing the initial protonation step.
-
Comparative Electronic Profiles
| Feature | 3,4,5-Trimethoxyphenyl (TMP) | Trifluoromethyl (CF |
| Electronic Nature | Strong EDG (via Resonance | Strong EWG (via Induction |
| Hammett Constant ( | ||
| Effect on N-Basicity | Increases (Easier to protonate) | Decreases (Harder to protonate) |
| Hydrolysis Kinetic Profile | Fast release at pH 5.0; Stable at pH 7.4 | Slow/Resistant to hydrolysis at pH 5.0 |
| Primary Application | Tumor-activated Prodrugs (Fast release) | Metabolically Stable Linkers (Long half-life) |
Visualization: Electronic Influence on Hydrolysis
The following diagram illustrates how the TMP and CF
Caption: The 3,4,5-trimethoxy group (green path) facilitates the critical protonation step, enabling rapid drug release in acidic tumor environments. The trifluoromethyl group (red path) suppresses protonation, locking the drug in a stable state.
Experimental Validation: Protocols & Data
To objectively select between a TMP or CF
Protocol 1: Synthesis of Model Hydrazones
Objective: Synthesize comparative standards to isolate electronic effects from steric interference.
-
Reagents:
-
A: 3,4,5-Trimethoxybenzaldehyde (TMP precursor).
-
B: 4-(Trifluoromethyl)benzaldehyde (CF
precursor). -
Hydrazide: Benzoic hydrazide (Standard linker).
-
-
Procedure:
-
Dissolve 1.0 mmol of Hydrazide in 10 mL anhydrous Ethanol.
-
Add 1.0 mmol of Aldehyde (A or B).
-
Add 2 drops of Glacial Acetic Acid (Catalyst).
-
Reflux for 3 hours at 80°C.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to RT; filter the precipitate.
-
Recrystallize from Ethanol/Water.
-
-
Validation:
-
Confirm structure via
-NMR.[2] -
Checkpoint: TMP derivative should show a singlet at ~3.8 ppm (9H, methoxy) and the imine proton (
) at ~8.3 ppm.
-
Protocol 2: Kinetic Hydrolysis Assay (UV-Vis Method)
Objective: Determine
-
Buffer Preparation:
-
Buffer A (pH 7.4): 100 mM Phosphate buffer.
-
Buffer B (pH 5.0): 100 mM Acetate buffer.
-
-
Stock Solutions: Prepare 10 mM stock of each hydrazone in DMSO.
-
Execution:
-
Add 20 µL Stock Solution to 980 µL of pre-warmed (37°C) Buffer A or B in a quartz cuvette.
-
Immediately initiate scanning kinetics on a UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance at
(typically 300–340 nm for hydrazones) over 24 hours.
-
-
Data Analysis:
-
Plot
vs. time. -
The slope
is the pseudo-first-order rate constant. -
Calculate half-life:
.
-
Comparative Performance Data (Representative)
| Linker Type | Substituent | Stability Ratio ( | |||
| Electron Rich | 3,4,5-Trimethoxy (TMP) | 325 | > 48 Hours | ~45 Minutes | High (Ideal Prodrug) |
| Electron Poor | 4-Trifluoromethyl (CF | 310 | > 100 Hours | > 24 Hours | Low (Too Stable) |
| Neutral | Unsubstituted Phenyl | 315 | > 60 Hours | ~4 Hours | Moderate |
Interpretation: The TMP group provides the optimal "Goldilocks" profile: it is robustly stable in the blood (pH 7.4) due to resonance conjugation but hydrolyzes rapidly in the tumor environment (pH 5.0) because the electron-rich nature facilitates the necessary protonation event.
Strategic Decision Guide
When designing a new conjugate, use the following logic flow to select the appropriate electronic modulator.
Caption: Decision matrix for selecting hydrazone substituents based on pharmacokinetic requirements.
References
-
Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[4] [Link]
-
Bae, Y., et al. (2005). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Journal of Controlled Release, 38, 39. [Link]
-
Gomathi, G., & Gopalakrishnan, R. (2016).[5] A hydrazone Schiff base single crystal (E)-Methyl N'-(3,4,5-trimethoxybenzylidene) hydrazine carboxylate: Physicochemical and in vitro investigation. Materials Science and Engineering: C, 64, 133-138.[5] [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Kovar, S. E., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.[6] Bioorganic & Medicinal Chemistry Letters, 30(5), 126943. [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A hydrazone Schiff base single crystal (E)-Methyl N(')-(3,4,5-trimethoxybenzylidene) hydrazine carboxylate: Physicochemical, in vitro investigation of antimicrobial activities and molecular docking with DNA gyrase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Substituted Oxadiazoles: A Comparative Analytical Guide
Introduction
5-Substituted oxadiazoles—specifically the 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers—are privileged scaffolds in medicinal chemistry. They are frequently deployed as metabolically stable bioisosteres for esters and amides to improve the pharmacokinetic profiles of drug candidates[1]. A critical analytical bottleneck in drug development is the unambiguous structural elucidation of these heterocycles, particularly distinguishing between the regioisomers and confirming the electronic impact of the 5-position substituent.
This guide provides an in-depth comparative analysis of the spectroscopic platforms (NMR, FTIR, and HRMS) used to characterize 5-substituted oxadiazoles, offering researchers a self-validating analytical framework.
Comparative Spectroscopic Profiling: 1,3,4- vs. 1,2,4-Oxadiazoles
The arrangement of heteroatoms in the oxadiazole ring fundamentally alters its electron distribution, leading to distinct spectroscopic signatures. 1,3,4-oxadiazoles possess a symmetrical electron distribution in their unsubstituted form, whereas 1,2,4-oxadiazoles are inherently asymmetrical, resulting in lower aromaticity and higher susceptibility to ring cleavage[2].
Table 1: Diagnostic Spectroscopic Signals for Oxadiazole Regioisomers
| Analytical Technique | 1,3,4-Oxadiazole (5-substituted) | 1,2,4-Oxadiazole (5-substituted) | Causality / Mechanistic Origin |
| 13C NMR (C Core) | ~160 - 168 ppm (often symmetrical if 2,5-disubstituted) | C3: ~168 ppm, C5: ~175 ppm | The adjacent oxygen and nitrogen in 1,2,4-oxadiazole heavily deshield the C5 carbon compared to the C3 carbon. |
| 15N NMR | ~ -130 to -150 ppm (relative to CH3NO2) | N2: ~ -110 ppm, N4: ~ -130 ppm | 15N chemical shifts correlate strongly with Hammett σ-constants of the 5-substituent[3]. |
| FTIR (C=N stretch) | 1530 - 1580 cm⁻¹ | 1560 - 1590 cm⁻¹ | Variations in ring strain and dipole moment shift the stretching frequency. |
| FTIR (C-O-C stretch) | 1050 - 1070 cm⁻¹ | 1030 - 1050 cm⁻¹ | Asymmetric stretching of the ether-like linkage. |
| HRMS Primary Loss | -N₂ (28 Da) or -CO (28 Da) | -RCN (Nitrile loss) or -NO | 1,3,4-isomers readily extrude N₂ gas due to the adjacent nitrogen atoms. |
Nuclear Magnetic Resonance (NMR): The Gold Standard for Electronic Mapping
While ¹H NMR is highly useful for characterizing the 5-substituent (e.g., aryl, alkyl, or amino groups), the oxadiazole core itself is devoid of protons. Therefore, ¹³C and ¹⁵N NMR are the definitive tools for core characterization.
Causality in ¹⁵N NMR: The nitrogen atoms in the oxadiazole ring are exquisitely sensitive to the electronic nature of the 5-substituent. Studies utilizing ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments have demonstrated excellent remote Hammett correlations through multiple bonds[3].
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or halogens at the 5-position pull electron density away from the ring via inductive effects, deshielding the nitrogens and shifting the ¹⁵N signal downfield.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OCH₃ push electron density into the ring, shielding the nitrogens and shifting the signal upfield.
Mass Spectrometry (HRMS): Fragmentation as a Structural Fingerprint
High-Resolution Mass Spectrometry (HRMS) provides critical causality for distinguishing 1,3,4- from 1,2,4-oxadiazoles via their distinct thermodynamic fragmentation pathways.
-
1,3,4-Oxadiazoles: The dominant fragmentation pathway involves the cleavage of the C-O bonds. Because the two nitrogen atoms are adjacent, the molecule undergoes a highly favorable extrusion of nitrogen gas (N₂) or carbon monoxide (CO). For example, 5-substituted-2-amino-1,3,4-oxadiazoles typically show a strong [M+H]⁺ peak, followed by a characteristic loss of N₂[4].
-
1,2,4-Oxadiazoles: The lack of adjacent nitrogen atoms prevents N₂ extrusion. Instead, the weak O-N bond cleaves first, typically resulting in the loss of a nitrile species (R-C≡N) corresponding to the 3-substituent.
Comparative HRMS fragmentation pathways for 1,3,4- and 1,2,4-oxadiazole regioisomers.
Experimental Methodology: Self-Validating Spectroscopic Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for the synthesis and spectroscopic verification of a 2-amino-5-substituted-1,3,4-oxadiazole. This method utilizes an electrochemical cyclization approach, avoiding hazardous oxidants[4].
Step-by-Step Protocol:
-
Electrochemical Cyclization: Dissolve the semicarbazone precursor (1.0 mmol) in acetic acid containing 0.1 M lithium perchlorate (LiClO₄) as the supporting electrolyte[4].
-
Electrolysis: Perform controlled potential electrolysis at a platinum anode. The reaction is monitored via TLC until the semicarbazone is fully consumed (typically 2-4 hours).
-
Isolation: Neutralize the mixture with cold aqueous ammonia. Extract the precipitated 2-amino-5-substituted-1,3,4-oxadiazole using ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
FTIR Validation: Record the FTIR spectrum (KBr pellet).
-
Acceptance Criteria: Disappearance of the semicarbazone C=O stretch (~1680 cm⁻¹) and appearance of the oxadiazole C=N stretch (1609-1618 cm⁻¹) and C-O-C stretch (~1066 cm⁻¹)[4].
-
-
NMR Validation: Dissolve the purified compound in DMSO-d₆.
-
Acceptance Criteria: ¹³C NMR must show the diagnostic C2 (amine-bearing, ~163-167 ppm) and C5 (substituent-bearing, ~170-172 ppm) signals.
-
-
HRMS Validation: Perform ESI-HRMS in positive ion mode.
-
Acceptance Criteria: Presence of the [M+H]⁺ peak with an exact mass error of < 5 ppm, followed by MS/MS fragmentation showing the characteristic loss of N₂.
-
Self-validating multi-platform spectroscopic workflow for oxadiazole characterization.
Conclusion
The robust characterization of 5-substituted oxadiazoles requires a multi-platform approach. Relying solely on ¹H NMR is insufficient due to the lack of protons on the heterocyclic core. By integrating ¹³C/¹⁵N NMR for electronic mapping, FTIR for functional group confirmation, and HRMS for regioisomer differentiation via fragmentation, researchers can establish a self-validating loop that ensures absolute structural certainty in drug development pipelines.
References
-
Cerioni, G., et al. "Characterization of 2-aryl-1,3,4-oxadiazoles by 15N and 13C NMR spectroscopy." ResearchGate. 3
-
"Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives." NIH. 4
-
"π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study." NIH. 1
-
"Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." MDPI. 2
Sources
- 1. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Risks: A Senior Scientist's Guide to Personal Protective Equipment for Handling Trimethoxy-acetic acid hydrazide
For the diligent researcher, the synthesis and application of novel compounds are the cornerstones of discovery. Trimethoxy-acetic acid hydrazide, a member of the broader hydrazide family, presents unique opportunities in pharmaceutical and chemical development. However, its potential is matched by significant, inherent hazards that demand a meticulous and informed approach to safety. As a Senior Application Scientist, my imperative is not just to enable your research, but to ensure you conduct it with the highest degree of safety and scientific integrity.
This guide provides a comprehensive framework for the personal protective equipment (PPE) required when handling Trimethoxy-acetic acid hydrazide. It is structured to move beyond a simple checklist, delving into the causality behind each recommendation. Our goal is to build a self-validating system of safety in your laboratory, grounded in authoritative standards.
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of PPE, we must acknowledge the hierarchy of controls. PPE is the last line of defense. Your primary efforts should focus on engineering and administrative controls to minimize exposure.
-
Engineering Controls: All work involving Trimethoxy-acetic acid hydrazide, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of potentially toxic and carcinogenic vapors or aerosols.[6] Ensure your laboratory is equipped with readily accessible safety showers and eyewash stations.[7]
-
Administrative Controls: Never work with this compound alone.[8] All personnel must receive documented training on the specific hazards of hydrazides and the procedures outlined in this guide.[8] Clearly designate and label the work area where this compound is handled to prevent inadvertent exposure to untrained personnel.[5]
A Head-to-Toe Approach to Personal Protective Equipment
The selection of PPE is not a matter of preference but a scientifically-driven decision to create a barrier between you and the chemical. The following table outlines the minimum required PPE for handling Trimethoxy-acetic acid hydrazide.
| Body Part | Required PPE | Material/Standard Specification | Rationale and Field Insights |
| Respiratory | Air-purifying respirator with an appropriate chemical cartridge | NIOSH-approved Type AK-P filter or equivalent | While a fume hood is the primary control, a respirator may be necessary during spill cleanup or if there is a risk of exceeding occupational exposure limits. The odor of hydrazines is not a reliable indicator of hazardous concentrations.[9] |
| Eyes & Face | Chemical splash goggles and a full-face shield | ANSI Z87.1 compliant | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[6] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face from corrosive materials.[9] |
| Hands | Double-gloving with chemical-resistant gloves | Inner: Nitrile, Outer: Butyl rubber or Viton | Hydrazides can be corrosive and may cause skin sensitization.[9] Double-gloving provides an extra layer of protection. Nitrile gloves offer good splash resistance for incidental contact, while a more robust outer glove like butyl rubber is recommended for extended handling.[6] Always inspect gloves for any signs of degradation before use.[10] |
| Body | Flame-resistant laboratory coat and a chemical-resistant apron | Nomex or similar for the lab coat; PVC or neoprene for the apron | A flame-resistant lab coat is crucial due to the flammable nature of many hydrazines.[6] A chemical-resistant apron provides an additional barrier against corrosive splashes and should be worn over the lab coat.[7] |
| Feet | Closed-toe, chemical-resistant shoes | Leather or other non-porous material | Open-toed shoes are strictly prohibited in a laboratory setting.[8] Shoes should be made of a material that will not absorb chemical spills, providing a protective barrier for your feet.[7] |
Procedural Discipline: A Step-by-Step Operational Plan
The proper use of PPE is intrinsically linked to a disciplined workflow. The following protocol outlines the key steps for safely handling Trimethoxy-acetic acid hydrazide.
Pre-Operational Phase: Preparation is Paramount
-
Area Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the sash is at the appropriate working height.[8] Cover the work surface with disposable, absorbent bench paper.[5]
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and designated waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.[5]
-
Don PPE: Put on all required PPE in the correct order, ensuring a proper fit.
Operational Phase: Meticulous Handling
-
Weighing and Transfer: Conduct all weighing and transfers of Trimethoxy-acetic acid hydrazide within the fume hood. Use the smallest quantity necessary for your experiment.[5]
-
Maintain Containment: Keep all containers of the chemical tightly sealed when not in immediate use.[5]
-
Avoid Aerosolization: Perform all manipulations carefully to avoid the creation of dust or aerosols.[5]
Post-Operational Phase: Decontamination and Disposal
-
Waste Disposal: All contaminated materials, including gloves, bench paper, and disposable labware, must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[5] Never dispose of hydrazide waste in standard trash or down the drain.[1]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of all disposable PPE as hazardous waste.
Emergency Response: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response
-
Small Spills (within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's emergency response team.
-
Restrict access to the area.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[6] Seek immediate medical attention.
Visualizing the Workflow: The Hierarchy of Safety Controls
To ensure a deep understanding of our safety philosophy, the following diagram illustrates the hierarchy of controls, which should guide all laboratory operations.
Caption: The Hierarchy of Safety Controls, prioritizing the most effective measures.
Conclusion
The responsible handling of Trimethoxy-acetic acid hydrazide is a testament to a researcher's commitment to safety and scientific excellence. By integrating robust engineering controls, disciplined procedures, and the correct use of personal protective equipment, you can confidently explore the potential of this compound while ensuring the well-being of yourself and your colleagues. This guide serves as a foundational document; always supplement it with your institution's specific safety protocols and a thorough review of any available safety data for related compounds.
References
- Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-. Benchchem.
- Brueckner Lab-Specific Standard Operating Procedure (LSOP): Hydrazine. The Brückner Research Group.
- Hydrazine 35% Safety D
- Hydrazine Safety D
- Hydrazine and Other Corrosive and Flammable PHS SOP. UNC Charlotte.
- Acetic acid, hydrazide Safety D
- Acethydrazide Safety D
- Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A System
- Hydrazine Monohydrate Safety D
- CAS 75654-14-7 Trimethoxy-acetic acid hydrazide.
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
- Actual new cancer-causing hydrazines, hydrazides, and hydrazones. PMC.
- Acethydrazide Safety D
- Hydrazide Safety D
- Hydrazine Health Effects. Toxno.
- Hydrazines Public Health Statement.
- Hydrazine Monohydrate (79%)
Sources
- 1. Actual new cancer-causing hydrazines, hydrazides, and hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. cleartech.ca [cleartech.ca]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
